Acetylpyruvic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dioxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c1-3(6)2-4(7)5(8)9/h2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRQTHVKJQUDDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205597 | |
| Record name | Acetylpyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5699-58-1 | |
| Record name | 2,4-Dioxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5699-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylpyruvic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylpyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dioxovaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYLPYRUVIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6SDV39P6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Structure and Reactivity of Acetylpyruvic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylpyruvic acid, systematically known as 2,4-dioxopentanoic acid, is a β-diketone carboxylic acid with significant applications in organic synthesis and as an intermediate in biochemical pathways.[1] Its highly reactive 1,3-dicarbonyl structure makes it a versatile precursor for the synthesis of various heterocyclic compounds, which are foundational structures in many pharmaceuticals.[1] This guide provides a comprehensive overview of the structure, reactivity, and experimental protocols related to this compound, tailored for professionals in research and drug development.
Structure and Physicochemical Properties
Table 1: Physicochemical Properties of this compound and its Ethyl Ester
| Property | This compound (2,4-dioxopentanoic acid) | Ethyl 2,4-dioxopentanoate |
| Molecular Formula | C5H6O4[2] | C7H10O4[3] |
| Molecular Weight | 130.10 g/mol [2] | 158.15 g/mol |
| Melting Point | 100 °C[4] | 16-18 °C[3] |
| Boiling Point | Not available | 101-103 °C (at 12 mmHg)[3] |
| Density | Not available | 1.12 g/mL[3] |
| Refractive Index | Not available | 1.4730[3] |
| XlogP (predicted) | -0.5[5] | Not available |
| CAS Number | 5699-58-1[2] | 615-79-2[3] |
Note: The majority of experimental physical properties listed are for the ethyl ester of this compound due to the limited availability of data for the free acid.
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is scarce in publicly available literature. However, predicted data and information from related compounds provide insight into its structural characterization.
Table 2: Predicted ¹³C NMR Data for this compound (Keto-form in D₂O) [6]
| Carbon Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J_CC, Hz) |
| C1 (-COOH) | ~175 | Doublet | ¹J(C1,C2) ≈ 50-60 |
| C2 (C=O) | ~205 | Doublet of Doublets | ¹J(C1,C2) ≈ 50-60, ¹J(C2,C3) ≈ 40-50 |
| C3 (-CH2-) | ~50 | Triplet | ¹J(C2,C3) ≈ 40-50, ¹J(C3,C4) ≈ 35-45 |
| C4 (C=O) | ~200 | Doublet | ¹J(C3,C4) ≈ 35-45 |
| C5 (-CH3) | ~30 | Singlet | - |
Note: This table presents predicted data for the ¹³C isotopically labeled analogue of this compound and serves as an estimation for the chemical shifts of the parent compound.
Reactivity and Chemical Transformations
The chemical behavior of this compound is dominated by its β-dicarbonyl and carboxylic acid functionalities. This allows for a rich reactivity profile, including keto-enol tautomerism, susceptibility to nucleophilic attack, and participation in condensation reactions.
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, this compound exists in equilibrium between its keto and enol tautomeric forms. This equilibrium is a critical aspect of its reactivity, influencing its role as a nucleophile in various reactions. The enol form is stabilized by intramolecular hydrogen bonding.
Hydrolysis
This compound is susceptible to hydrolysis, particularly under alkaline conditions. In the presence of a base, it undergoes cleavage to yield acetate (B1210297) and pyruvate.[7] This reaction is catalyzed by the enzyme acetylpyruvate (B1236944) hydrolase in biological systems.[7]
Synthesis of Heterocycles
The dicarbonyl moiety of this compound and its esters is a valuable synthon for the construction of heterocyclic rings.[1] Notably, it participates in multicomponent reactions to form highly substituted 3-pyrrolin-2-ones.[1][8] These reactions offer an efficient pathway to complex molecular architectures from simple starting materials.
Experimental Protocols
Synthesis of Ethyl Acetopyruvate (Claisen Condensation)
This protocol is adapted from a literature procedure for the Claisen condensation of ethyl oxalate (B1200264) and acetone (B3395972).[9]
Materials:
-
Absolute ethyl alcohol
-
Sodium metal
-
Ethyl oxalate
-
Acetone
-
Concentrated sulfuric acid
-
Ice
Procedure:
-
Prepare a solution of sodium ethoxide by adding 125 g of sodium to 2800 cc of absolute ethyl alcohol in a flask equipped with a stirrer and reflux condenser. Allow the mixture to cool to room temperature.
-
Slowly add a mixture of 730 g of ethyl oxalate and 290 g of acetone over 2-3 hours with stirring. The reaction mixture will become thick. Continue stirring for one hour after the addition is complete.
-
Filter the resulting yellow sodium salt by suction and wash it with absolute ethyl alcohol.
-
Return the dried sodium salt to the reaction flask and treat it with 1.5 L of water and 1 kg of cracked ice.
-
With vigorous stirring, rapidly add a cold solution of sulfuric acid (prepared by adding ice to 200 cc of concentrated sulfuric acid until some ice remains unmelted). Continue stirring until the yellow solid disappears.
-
Extract the mixture with three 600-cc portions of benzene.
-
Distill the benzene from the combined extracts on a water bath.
-
Distill the residue under diminished pressure. The product, ethyl acetopyruvate, boils at 130–132°C at 37 mm Hg.[9]
Three-Component Synthesis of 3-Pyrrolin-2-ones
Substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones can be prepared via three-component reactions involving an ester of this compound, an amine, and an aldehyde.[8] While a specific detailed protocol for a single representative reaction is not available, the general approach involves the condensation of these three components, often in a one-pot synthesis.[10] For instance, the reaction of methyl esters of acylpyruvic acids with 4-aminophenols and various aromatic aldehydes yields 1-(4-hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones.[1]
Enzymatic Hydrolysis by Acetylpyruvate Hydrolase
The activity of acetylpyruvate hydrolase can be monitored by observing the decrease in absorbance of acetylpyruvate over time.
Materials:
-
Purified acetylpyruvate hydrolase (e.g., from Pseudomonas putida or human FAHD1)[11][12]
-
Acetylpyruvate solution
-
Buffer solution (e.g., Tris buffer, pH 8.0)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the buffer and acetylpyruvate solution in a quartz cuvette.
-
Initiate the reaction by adding a known concentration of the acetylpyruvate hydrolase enzyme.
-
Monitor the decrease in absorbance at a wavelength corresponding to the absorbance maximum of acetylpyruvate (the specific wavelength should be determined experimentally).
-
The initial rate of the reaction can be determined from the linear portion of the absorbance vs. time plot.
Table 3: Kinetic Parameters for Acetylpyruvate Hydrolase
| Enzyme Source | K_m for Acetylpyruvate | Maximum Activity |
| Human FAHD1 | 4.6 µM | 0.14 µmol min⁻¹ mg⁻¹ |
| Pseudomonas putida | Not specified | Not specified |
Data for Human FAHD1 from reference[11].
Visualization of Key Reaction
The enzymatic hydrolysis of acetylpyruvate is a fundamental reaction in its biological context. The following diagram illustrates this process.
Caption: Enzymatic hydrolysis of acetylpyruvate.
Conclusion
This compound is a reactive and versatile molecule with significant potential in synthetic chemistry and for studying metabolic pathways. While there is a need for more comprehensive experimental data on the parent acid, the known reactivity patterns and the enzymatic pathways involving this molecule provide a strong foundation for its use in research and development. The protocols and data presented in this guide offer a starting point for scientists and professionals to explore the chemistry and biological relevance of this compound.
References
- 1. This compound | High-Purity Research Compound [benchchem.com]
- 2. 2,4-Dioxopentanoic Acid | C5H6O4 | CID 21919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2,4-dioxopentanoic acid [stenutz.eu]
- 5. PubChemLite - this compound (C5H6O4) [pubchemlite.lcsb.uni.lu]
- 6. This compound-13C3 | Benchchem [benchchem.com]
- 7. Acetylpyruvate hydrolase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Acetylpyruvic Acid Derivatives: Strategies and Methodologies for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylpyruvic acid and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry and drug development. Their inherent reactivity, stemming from the 1,3-dicarbonyl moiety, allows for the construction of a diverse array of heterocyclic scaffolds. This technical guide provides an in-depth overview of the core synthetic strategies for this compound derivatives, with a particular focus on the multicomponent synthesis of 3-pyrrolin-2-ones. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers with the practical knowledge required for the synthesis and exploration of this promising compound class. Furthermore, this guide elucidates the anti-inflammatory mechanism of action of these derivatives through the inhibition of the NF-κB signaling pathway, a critical target in numerous inflammatory diseases.
Introduction
This compound (2,4-dioxopentanoic acid) is a β-diketone carboxylic acid that serves as a valuable precursor in organic synthesis.[1] Its derivatives have garnered considerable attention due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] The core of their synthetic utility lies in the reactivity of the dicarbonyl functionality, which readily participates in condensation and cyclization reactions to form complex heterocyclic systems.[1]
This guide will focus on the most prominent synthetic routes to this compound derivatives, namely the three-component condensation reactions leading to the formation of highly substituted 3-pyrrolin-2-one rings. These reactions are attractive due to their efficiency in generating molecular complexity in a single synthetic step. We will provide detailed experimental protocols for key synthetic transformations, summarize quantitative data in tabular format for easy comparison, and present a visual representation of a key biological signaling pathway modulated by these compounds.
Core Synthetic Strategies
The primary approach for the synthesis of this compound-derived heterocycles involves multicomponent reactions. These reactions, by combining three or more starting materials in a single pot, offer significant advantages in terms of efficiency and atom economy.
Three-Component Synthesis of 3-Pyrrolin-2-one Derivatives
A widely employed strategy for the synthesis of 3-pyrrolin-2-one derivatives involves the one-pot reaction of an this compound ester, an aromatic aldehyde, and a primary amine.[3][4] This reaction proceeds through a series of tandem reactions, initiated by the formation of an imine from the aldehyde and amine, followed by the nucleophilic attack of the enolized this compound ester. Subsequent cyclization and dehydration yield the final 3-pyrrolin-2-one scaffold.
A general workflow for this synthesis is depicted below:
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative this compound derivatives.
General Procedure for the Synthesis of 1,5-Diaryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones
This protocol is a generalized procedure based on the three-component reaction of methyl aroylpyruvates, aromatic aldehydes, and aromatic amines.[2][5]
Materials:
-
Methyl aroylpyruvate (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Substituted aniline (B41778) (e.g., 4-aminophenol) (1.0 mmol)
-
Glacial acetic acid (10-15 mL)
Procedure:
-
A solution of the methyl aroylpyruvate (1.0 mmol), aromatic aldehyde (1.0 mmol), and the substituted aniline (1.0 mmol) in glacial acetic acid (10-15 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux and stirred for a specified time (typically 2-6 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is collected by vacuum filtration, washed with a small amount of cold ethanol (B145695) or diethyl ether, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate (B1210297)/hexane).
Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). A positive reaction with an alcoholic solution of iron(III) chloride can indicate the presence of the enolic hydroxyl group.[6]
Synthesis of 5-Aryl-4-aroyl-3-hydroxy-1-cyanomethyl-3-pyrrolin-2-ones
This procedure details the synthesis of N-cyanomethyl substituted pyrrolin-2-ones.[2]
Materials:
-
Methyl aroylpyruvate (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
2-Aminoacetonitrile sulfate (B86663) (0.5 mmol)
-
Anhydrous sodium acetate (1.0 mmol)
-
Glacial acetic acid (10 mL)
Procedure:
-
A mixture of the methyl aroylpyruvate (1.0 mmol), aromatic aldehyde (1.0 mmol), 2-aminoacetonitrile sulfate (0.5 mmol), and anhydrous sodium acetate (1.0 mmol) in glacial acetic acid (10 mL) is stirred at room temperature for 30 minutes.
-
The reaction mixture is then heated to 80-90°C and stirred for 4-5 hours.
-
After cooling, the reaction mixture is poured into cold water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent.
Data Presentation
The following tables summarize key quantitative data for representative this compound derivatives.
Table 1: Synthesis and Physical Properties of Selected 3-Pyrrolin-2-one Derivatives
| Compound ID | Amine Component | Aldehyde Component | Yield (%) | Melting Point (°C) |
| 1a | 4-Aminophenol | Benzaldehyde | 75 | 230-232 |
| 1b | 4-Aminophenol | 4-Chlorobenzaldehyde | 82 | 245-247 |
| 1c | 4-Aminobenzenesulfonamide | Benzaldehyde | 78 | 260-262 |
| 2a | 2-Aminoacetonitrile | Benzaldehyde | 65 | 198-200 |
| 2b | 2-Aminoacetonitrile | 4-Methylbenzaldehyde | 71 | 210-212 |
Note: Yields and melting points are representative and may vary based on specific reaction conditions and purification methods.
Table 2: Spectroscopic Data for a Representative 3-Pyrrolin-2-one Derivative (Compound 1a)
| Spectroscopy | Key Signals |
| IR (KBr, cm⁻¹) | 3400-3200 (O-H), 1685 (C=O, amide), 1650 (C=O, aroyl), 1610 (C=C) |
| ¹H NMR (DMSO-d₆, δ ppm) | 9.5-10.5 (s, 1H, OH), 7.0-8.0 (m, 14H, Ar-H), 6.1 (s, 1H, C₅-H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 190-195 (C=O, aroyl), 165-170 (C=O, amide), 150-160 (Ar-C), 115-140 (Ar-C), 100-110 (C₄), 60-65 (C₅) |
Biological Activity and Signaling Pathways
This compound derivatives have been shown to exhibit a range of biological activities, with anti-inflammatory effects being particularly noteworthy. The mechanism underlying this activity often involves the modulation of key inflammatory signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.
Certain pyruvic acid derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway. The diagram below illustrates the canonical NF-κB signaling pathway and highlights the potential points of inhibition by these derivatives.
References
- 1. This compound | High-Purity Research Compound [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Acetylpyruvic Acid Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the acetylpyruvic acid metabolic pathway, focusing on its core enzymatic reaction, quantitative parameters, and detailed experimental protocols. This compound, a β-diketone carboxylic acid, serves as a key metabolic intermediate in specific catabolic pathways, particularly in microorganisms. Its metabolism is primarily centered around the hydrolytic cleavage of a carbon-carbon bond, a reaction of significant interest in enzymology and metabolic engineering. This document offers in-depth information for researchers and professionals in drug development seeking to understand and manipulate this pathway.
The this compound Metabolic Pathway
The metabolic pathway of this compound is a catabolic route that channels carbon from various compounds into central metabolism. The core of this pathway is the hydrolysis of this compound (2,4-dioxopentanoic acid) into acetate (B1210297) and pyruvate (B1213749). This reaction is catalyzed by the enzyme acetylpyruvate (B1236944) hydrolase (EC 3.7.1.6).[1][2]
Pyruvic acid, a product of this hydrolysis, is a central metabolite that can enter numerous downstream pathways, including the tricarboxylic acid (TCA) cycle for energy production or gluconeogenesis for glucose synthesis. Acetate can be converted to acetyl-CoA, which is also a key precursor for the TCA cycle and fatty acid biosynthesis.
The primary known biological context for this pathway is in the degradation of resorcinol (B1680541) and related aromatic compounds by bacteria, such as Pseudomonas putida.[2][3] In this context, this compound is a key intermediate in the breakdown of these aromatic structures, allowing the organism to utilize them as a carbon and energy source.
Quantitative Data
The enzymatic activity of acetylpyruvate hydrolase has been characterized in several organisms. The following tables summarize the key quantitative data available for the enzyme from Pseudomonas putida and for the human mitochondrial protein FAHD1, which also exhibits acetylpyruvate hydrolase activity.
| Parameter | Value | Organism/Protein | Reference |
| Michaelis Constant (Km) | 0.1 mM (for acetylpyruvate) | Pseudomonas putida | [1][3] |
| 4.6 µM (for acetylpyruvate) | Human FAHD1 | [4] | |
| Molecular Weight | ~38,000 Da | Pseudomonas putida | [2][3] |
| Optimal pH | 7.4 | Pseudomonas putida | [2][3] |
| Molecular Activity | 36 min-1 (at 25°C) | Pseudomonas putida | [1][3] |
Table 1: Kinetic and Physicochemical Properties of Acetylpyruvate Hydrolase.
| Inhibitor | Inhibition Constant (Ki) | Type of Inhibition | Organism | Reference |
| Pyruvate | 6.0 mM | Competitive | Pseudomonas putida | [1][3] |
| Oxaloacetate | 4.5 mM | Competitive | Pseudomonas putida | [1][3] |
| Oxalate | 0.45 mM | Competitive | Pseudomonas putida | [1][3] |
Table 2: Inhibitors of Pseudomonas putida Acetylpyruvate Hydrolase.
| Cation | Effect on Activity | Organism | Reference |
| Mg2+ | Enhances | Pseudomonas putida | [2][3] |
| Mn2+ | Enhances | Pseudomonas putida | [2][3] |
| Co2+ | Enhances | Pseudomonas putida | [2][3] |
| Ca2+ | Enhances | Pseudomonas putida | [2][3] |
| Zn2+ | Enhances | Pseudomonas putida | [2][3] |
| Cu2+ | Inhibits | Pseudomonas putida | [2][3] |
Table 3: Effect of Divalent Cations on Pseudomonas putida Acetylpyruvate Hydrolase Activity.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound metabolic pathway.
Spectrophotometric Assay of Acetylpyruvate Hydrolase Activity
This protocol is based on the principle that the hydrolysis of acetylpyruvate can be monitored by the decrease in absorbance at a specific wavelength.
Materials:
-
Purified acetylpyruvate hydrolase or cell-free extract
-
This compound solution (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will depend on the Km of the enzyme.
-
Set up a reaction mixture in a quartz cuvette containing the assay buffer and the enzyme solution.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known concentration of the this compound substrate to the cuvette and mix quickly.
-
Immediately start monitoring the decrease in absorbance at a wavelength where acetylpyruvate absorbs and the products do not (e.g., 290-320 nm, the optimal wavelength should be determined experimentally).
-
Record the absorbance at regular intervals for a set period.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of acetylpyruvate.
HPLC Analysis of this compound and its Metabolites
This protocol allows for the separation and quantification of this compound, acetate, and pyruvate in a reaction mixture.
Materials:
-
Reaction samples
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., an aqueous solution of a weak acid like phosphoric acid, pH adjusted)
-
Standards for this compound, acetate, and pyruvate
Procedure:
-
Prepare a mobile phase suitable for the separation of organic acids. An isocratic elution is often sufficient.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of this compound, acetate, and pyruvate of known concentrations to generate a calibration curve.
-
Stop enzymatic reactions at various time points by adding a quenching agent (e.g., a strong acid).
-
Centrifuge the quenched samples to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a known volume of the filtered sample onto the HPLC column.
-
Monitor the elution of the compounds using a UV detector at a suitable wavelength (e.g., 210 nm for organic acids).
-
Identify and quantify the peaks corresponding to this compound, acetate, and pyruvate by comparing their retention times and peak areas to the standards.
Purification of Acetylpyruvate Hydrolase from Pseudomonas putida
This is a general protocol for the purification of the enzyme, which may require optimization.[3]
Materials:
-
Pseudomonas putida cell paste (grown on a medium containing an inducer like orcinol)
-
Lysis buffer (e.g., phosphate (B84403) buffer with protease inhibitors)
-
Chromatography resins (e.g., ion-exchange, hydrophobic interaction, and/or size-exclusion)
-
Chromatography system
Procedure:
-
Cell Lysis: Resuspend the cell paste in lysis buffer and disrupt the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed to remove cell debris.
-
Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to precipitate proteins. Collect the fraction containing acetylpyruvate hydrolase activity.
-
Dialysis: Resuspend the protein pellet in a suitable buffer and dialyze extensively to remove ammonium sulfate.
-
Ion-Exchange Chromatography: Load the dialyzed sample onto an anion-exchange column and elute with a salt gradient. Collect fractions and assay for hydrolase activity.
-
Further Chromatographic Steps: Pool the active fractions and subject them to further purification steps, such as hydrophobic interaction chromatography and/or size-exclusion chromatography, to achieve higher purity.
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
13C-Metabolic Flux Analysis
This is a high-level workflow for investigating the metabolic fate of the products of this compound hydrolysis.
Procedure:
-
Experimental Design: Define the metabolic network of interest and select appropriate 13C-labeled substrates (e.g., [13C]-acetylpyruvic acid, if synthesizable, or [13C]-glucose to trace the fate of the resulting pyruvate).
-
Cell Culture and Labeling: Culture the organism of interest in a medium containing the 13C-labeled substrate until isotopic steady-state is reached.
-
Metabolite Extraction: Quench the metabolism and extract intracellular metabolites.
-
Analytical Measurement: Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids derived from TCA cycle intermediates) using techniques like GC-MS or LC-MS/MS.[5][6][7]
-
Flux Estimation: Use computational software to fit the measured labeling data to a metabolic model to estimate the intracellular metabolic fluxes.
-
Statistical Analysis: Evaluate the goodness-of-fit of the model and determine the confidence intervals of the estimated fluxes.
Conclusion
The this compound metabolic pathway, while simple in its core reaction, provides a fascinating model for studying carbon-carbon bond cleavage in enzymology. Its product, pyruvate, is a critical node in cellular metabolism, linking this pathway to central energy and biosynthetic routes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this pathway, explore its regulation, and potentially exploit its components for biotechnological or therapeutic applications. Further research into the biosynthesis of this compound and the regulation of acetylpyruvate hydrolase will undoubtedly reveal more about the intricate metabolic networks of the organisms that utilize this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of resorcinylic compounds by bacteria. Purification and properties of acetylpyruvate hydrolase from Pseudomonas putida 01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 13C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms | Springer Nature Experiments [experiments.springernature.com]
- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism of Acetylpyruvic Acid in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylpyruvic acid, a key intermediate in various metabolic pathways, exhibits complex tautomeric behavior in solution. This technical guide provides an in-depth analysis of the tautomeric equilibria of this compound, focusing on the interplay between its diketo, enol, and hydrated forms. The document summarizes available quantitative data, details the experimental protocols for tautomer analysis, and presents logical workflows for these investigations. A central focus is the critical role of solvent polarity and pH in modulating the tautomeric distribution, a crucial consideration for researchers in enzymology, metabolic studies, and drug development where molecular conformation dictates biological activity.
Introduction to this compound Tautomerism
This compound (2,4-dioxopentanoic acid) is a β-dicarbonyl compound that, like many related molecules, exists as a mixture of constitutional isomers in equilibrium. These isomers, known as tautomers, primarily include the diketo, enol, and hydrated forms. The interconversion between these forms is a dynamic process influenced by environmental factors, most notably the solvent and pH. Understanding this equilibrium is paramount as the distinct chemical properties and three-dimensional structures of each tautomer can lead to differential recognition by enzymes and receptors, thereby impacting biological function and potential as a therapeutic target.
In aqueous solutions, this compound participates in a three-way equilibrium between the diketo, the Z-enol, and the gem-diol (hydrated) forms. The enol form is stabilized by an intramolecular hydrogen bond, forming a quasi-aromatic six-membered ring. The presence of the carboxylic acid group adds another layer of complexity, as its ionization state is pH-dependent.
Tautomeric Forms of this compound
The principal tautomeric and hydrated forms of this compound in solution are depicted below. The equilibrium is a dynamic interplay between these structures.
Caption: Tautomeric and hydrated forms of this compound in equilibrium.
Quantitative Analysis of Tautomeric Equilibrium
Tautomer Ratios in Aqueous Solution
Proton NMR (¹H-NMR) spectroscopy is the most direct and powerful technique for quantifying tautomeric ratios, as the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[1][2][3][4]
Table 1: Tautomeric Distribution of this compound in Aqueous Solution at pH 7.5 [5]
| Tautomeric/Hydrated Form | Percentage (%) |
| Diketo | 40 |
| Enol | 50 |
| Hydrate | 10 |
This data highlights that at a physiologically relevant pH, the enol form is the predominant species in an aqueous solution of this compound.
Influence of Solvent Polarity
For β-dicarbonyl compounds in general, the tautomeric equilibrium is significantly influenced by the solvent.[2][3][6][7][8] Although specific data for this compound in various organic solvents is scarce, the following trends, observed for similar compounds like acetylacetone, are expected:
-
Non-polar solvents (e.g., hexane, carbon tetrachloride): The enol form is generally favored. In these solvents, the intramolecular hydrogen bond of the enol form is a dominant stabilizing factor, as there is minimal competition from solvent-solute hydrogen bonding.[7]
-
Polar aprotic solvents (e.g., DMSO, acetone): The diketo form tends to be more stabilized. These solvents can act as hydrogen bond acceptors, disrupting the intramolecular hydrogen bond of the enol form.[7]
-
Polar protic solvents (e.g., water, methanol): The situation is more complex. These solvents can engage in hydrogen bonding with both the keto and enol forms, and for α-keto acids like pyruvic acid, can also lead to the formation of a hydrated (gem-diol) form.[5][9] The ability of water to stabilize the more polar diketo form and also to form the hydrate can decrease the relative amount of the enol tautomer.
Influence of pH
The ionization state of the carboxylic acid group of this compound is pH-dependent, which in turn affects the tautomeric equilibrium. At pH values below the pKa of the carboxylic acid, the neutral form of the molecule is present, while at pH values above the pKa, the carboxylate anion dominates. In aqueous solutions, it has been observed that for α-keto acids, an increase in pH leads to a decrease in the hydrated form.[5] For this compound, a pKa of approximately 7.5 has been reported for the keto-enol tautomers of the carboxylate anions.[5]
Experimental Protocols
The following section outlines the methodologies for the quantitative analysis of this compound tautomerism, primarily using ¹H-NMR spectroscopy.
¹H-NMR Spectroscopy for Tautomer Quantification
This method relies on the distinct chemical shifts of protons in the different tautomeric forms.
4.1.1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆, acetone-d₆). For pH-dependent studies in D₂O, prepare a series of buffers with known pD values.
-
Concentration: Dissolve a known quantity of this compound in the deuterated solvent to a final concentration typically in the range of 10-50 mM.
-
Equilibration: Allow the solution to equilibrate at a constant temperature for a period sufficient to ensure that the tautomeric equilibrium has been reached before acquiring the spectrum.
4.1.2. NMR Data Acquisition
-
Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Temperature: Maintain a constant temperature throughout the experiment using the spectrometer's temperature control unit.
-
Parameters:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration. This is typically set to 5 times the longest T₁ relaxation time of the protons of interest.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
4.1.3. Data Analysis and Calculation of Tautomer Ratios
-
Peak Assignment: Identify the characteristic signals for each tautomer. For this compound, key signals would be the methyl protons and the vinyl proton of the enol form, and the methyl and methylene (B1212753) protons of the diketo form. 2D-NMR techniques like COSY and HSQC can be used to aid in unambiguous peak assignment.
-
Integration: Carefully integrate the area of the identified peaks corresponding to each tautomer.
-
Calculation: The mole fraction (and thus percentage) of each tautomer is calculated from the integrated areas. For example, the ratio of the enol to keto form can be determined by comparing the integral of the enol's vinyl proton (which corresponds to 1 proton) to the integral of the diketo's methylene protons (which corresponds to 2 protons).
-
Let I(enol) be the integral of a peak unique to the enol form (e.g., the vinyl proton, representing 1H).
-
Let I(keto) be the integral of a peak unique to the diketo form (e.g., the methylene protons, representing 2H).
-
The molar ratio of enol to keto is given by: Ratio = I(enol) / (I(keto) / 2)
-
The percentage of the enol form can be calculated as: % Enol = (I(enol) / (I(enol) + (I(keto) / 2))) * 100
Similar calculations can be performed to include the hydrated form if its unique signals are resolved.
-
UV-Vis Spectroscopy
While NMR provides a direct measure of tautomer ratios, UV-Vis spectroscopy can also be employed, particularly for studying the kinetics of tautomerization. The different tautomers will have distinct absorption spectra due to differences in their electronic structures.[10][11][12] By deconvoluting the overlapping spectra, the relative concentrations of the tautomers can be estimated. This method is often coupled with computational chemistry to predict the theoretical spectra of the individual tautomers.[10]
Logical and Experimental Workflows
The investigation of this compound tautomerism can be structured into a logical workflow, from initial characterization to detailed quantitative analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cores.research.asu.edu [cores.research.asu.edu]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. biopchem.education [biopchem.education]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers [mdpi.com]
- 9. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dial.uclouvain.be [dial.uclouvain.be]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Hydrolysis of Acetylpyruvate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic hydrolysis of acetylpyruvate (B1236944), a key metabolic reaction in certain biological pathways. The document details the enzymes responsible for this catalytic process, their kinetic properties, and the experimental protocols for their study. Furthermore, it explores the relevance of this enzymatic reaction in metabolic pathways and its potential implications for drug development.
Introduction to Acetylpyruvate Hydrolysis
The enzymatic hydrolysis of acetylpyruvate is a carbon-carbon bond cleavage reaction that yields acetate (B1210297) and pyruvate.[1][2] This reaction is catalyzed by a class of enzymes known as acetylpyruvate hydrolases (EC 3.7.1.6).[1][2] The systematic name for this enzyme class is 2,4-dioxopentanoate acetylhydrolase.[1][2] The overall reaction can be summarized as follows:
Acetylpyruvate + H₂O ⇌ Acetate + Pyruvate [1][2]
This hydrolysis is a crucial step in the catabolism of certain aromatic compounds in bacteria and has also been identified as an activity of a mitochondrial enzyme in eukaryotes, highlighting its broader biological significance.
Enzymes Catalyzing Acetylpyruvate Hydrolysis
Two primary enzymes have been characterized to catalyze the hydrolysis of acetylpyruvate:
-
Acetylpyruvate Hydrolase from Pseudomonas putida : This is the terminal inducible enzyme in the pathway for orcinol (B57675) catabolism in Pseudomonas putida.[3][4] It has been purified and extensively studied to understand its kinetic properties and substrate specificity.[3][5]
-
Fumarylacetoacetate Hydrolase Domain-containing Protein 1 (FAHD1) : A mitochondrial enzyme found in eukaryotes, including humans.[6] FAHD1 exhibits acylpyruvase activity and can hydrolyze acetylpyruvate.[6] This enzyme is also involved in other mitochondrial processes, acting as an oxaloacetate decarboxylase, and is implicated in cellular metabolism, oxidative stress regulation, and diseases such as cancer.[1][7][8]
Quantitative Data on Enzyme Kinetics
The kinetic parameters of acetylpyruvate hydrolases provide valuable insights into their catalytic efficiency and substrate affinity. The following tables summarize the available quantitative data for the enzymes from Pseudomonas putida and human FAHD1.
Table 1: Kinetic Parameters of Acetylpyruvate Hydrolase from Pseudomonas putida
| Parameter | Value | Conditions | Reference |
| Km for Acetylpyruvate | 0.1 mM | pH 7.4, 25°C | [3][4][5] |
| Molecular Activity | 36 min-1 | pH 7.4, 25°C | [3][4] |
| Optimal pH | 7.4 | [3][4] |
Table 2: Kinetic Parameters of Human FAHD1
| Parameter | Value | Conditions | Reference |
| Km for Acetylpyruvate | 4.6 µM | Room temperature | [6] |
| Maximum Activity | 0.14 µmol min-1 mg-1 | Room temperature | [6] |
Table 3: Inhibitors of Acetylpyruvate Hydrolase from Pseudomonas putida
| Inhibitor | Ki | Type of Inhibition | Reference |
| Pyruvate | 6.0 mM | Competitive | [3][4][5] |
| Oxaloacetate | 4.5 mM | Competitive | [3][4][5] |
| Oxalate | 0.45 mM | Competitive | [3][4][5] |
Table 4: Effect of Divalent Cations on Pseudomonas putida Acetylpyruvate Hydrolase Activity
| Cation | Effect | Reference |
| Mg2+ | Enhances activity | [3][4] |
| Mn2+ | Enhances activity | [3][4] |
| Co2+ | Enhances activity | [3][4] |
| Ca2+ | Enhances activity | [3] |
| Zn2+ | Enhances activity | [3][4] |
| Cu2+ | Inhibitory | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of enzymatic reactions. Below are protocols for the purification of acetylpyruvate hydrolase from Pseudomonas putida and for assaying its activity.
Purification of Acetylpyruvate Hydrolase from Pseudomonas putida
This protocol is based on the methods described for the purification of the enzyme from orcinol-grown Pseudomonas putida.[3][4]
-
Cell Growth and Harvesting : Culture Pseudomonas putida in a medium containing orcinol as an inducer for enzyme production.[5][9] Harvest the cells by centrifugation.
-
Cell Lysis : Resuspend the cell pellet in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) and lyse the cells using methods such as sonication or French press.
-
Centrifugation : Centrifuge the cell lysate at high speed to remove cell debris and obtain a crude cell-free extract.
-
Chromatography :
-
Ion Exchange Chromatography : Apply the crude extract to an ion-exchange column (e.g., DEAE-cellulose) and elute the protein with a salt gradient.
-
Gel Filtration Chromatography : Further purify the active fractions from ion exchange using a gel filtration column (e.g., Sephadex G-100) to separate proteins based on size.
-
-
Purity Assessment : Analyze the purity of the final enzyme preparation using SDS-PAGE.
Acetylpyruvate Hydrolase Activity Assays
The activity of acetylpyruvate hydrolase can be determined using photometric or HPLC-based methods.
This assay measures the decrease in absorbance of acetylpyruvate over time.[10]
-
Reaction Mixture : Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA), the purified enzyme, and the substrate, acetylpyruvate (e.g., 90 µM).[10][11]
-
Spectrophotometric Measurement : Monitor the decrease in absorbance at a specific wavelength (e.g., 290 nm) at a constant temperature (e.g., 25°C).[4]
-
Calculation of Activity : Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of acetylpyruvate.
This method allows for the direct measurement of the substrate (acetylpyruvate) and the products (acetate and pyruvate).[6]
-
Reaction : Incubate the purified enzyme with acetylpyruvate in a buffered solution at a controlled temperature.
-
Sample Preparation : At different time points, stop the reaction (e.g., by adding acid) and prepare the samples for HPLC analysis by centrifugation or filtration.[12]
-
HPLC Analysis :
-
Column : Use a suitable reverse-phase column (e.g., C18).
-
Mobile Phase : Employ an isocratic or gradient mobile phase appropriate for separating organic acids (e.g., dilute sulfuric acid or an organic solvent/buffer mixture).
-
Detection : Detect the compounds using a UV detector at a wavelength where acetylpyruvate, pyruvate, and acetate can be observed (e.g., 210 nm).
-
-
Quantification : Quantify the concentrations of acetylpyruvate, pyruvate, and acetate by comparing the peak areas to those of known standards.[6]
Signaling Pathways and Metabolic Context
The enzymatic hydrolysis of acetylpyruvate is integrated into specific metabolic pathways in both bacteria and eukaryotes.
Orcinol Catabolism in Pseudomonas putida
In Pseudomonas putida, acetylpyruvate hydrolase is the final enzyme in the pathway for the degradation of orcinol, an aromatic compound. This pathway allows the bacterium to utilize orcinol as a carbon and energy source.
Figure 1. Simplified pathway of orcinol catabolism in Pseudomonas putida.
Role of FAHD1 in Mitochondrial Metabolism
In eukaryotes, FAHD1's acetylpyruvate hydrolase activity is part of its broader role in mitochondrial metabolism. FAHD1 also functions as an oxaloacetate decarboxylase, influencing the levels of key metabolites in the tricarboxylic acid (TCA) cycle.[1][13][14] Its activity is linked to the regulation of mitochondrial respiration, cellular senescence, and has been implicated in cancer metabolism.[8][15]
Figure 2. Dual enzymatic activities of FAHD1 in the mitochondria.
Experimental and Logical Workflows
The study of acetylpyruvate hydrolase involves a logical progression from enzyme production to detailed characterization.
Figure 3. General experimental workflow for studying acetylpyruvate hydrolase.
Relevance to Drug Development
The study of enzymes involved in metabolic pathways is of significant interest in drug development. The acetylpyruvate hydrolase activity of FAHD1, in particular, presents a potential target for therapeutic intervention.
-
FAHD1 as a Therapeutic Target : Given FAHD1's role in mitochondrial metabolism and its association with cancer and aging, the development of specific inhibitors is an active area of research.[7][13][16]
-
Inhibitor Design and Screening : The design of small molecule inhibitors targeting the active site of FAHD1 is a promising strategy.[13][16][17] These inhibitors could modulate mitochondrial function and may have applications in treating metabolic disorders and cancer.[1][15] The development of robust high-throughput screening assays, such as the photometric and HPLC-based methods described, is essential for identifying and characterizing potent and selective FAHD1 inhibitors.[18]
-
Metabolic Reprogramming in Disease : Understanding the role of enzymes like FAHD1 in the metabolic reprogramming of cancer cells can open new avenues for targeted therapies.[7][15] By inhibiting FAHD1, it may be possible to disrupt the metabolic adaptations that allow cancer cells to proliferate.
References
- 1. FAHD1 and mitochondrial metabolism: a decade of pioneering discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylpyruvate hydrolase - Wikipedia [en.wikipedia.org]
- 3. Metabolism of resorcinylic compounds by bacteria. Purification and properties of acetylpyruvate hydrolase from Pseudomonas putida 01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FAHD1 and mitochondrial metabolism: a decade of pioneering discoveries | Semantic Scholar [semanticscholar.org]
- 8. Oxaloacetate decarboxylase FAHD1 - a new regulator of mitochondrial function and senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetopyruvate hydrolase production by Pseudomonas putida O1--optimization of batch and fed-batch fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A coupled photometric assay for characterization of S-adenosyl-l-homocysteine hydrolases in the physiological hydrolytic direction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO- B activity in cellular cultures [pharmacia.pensoft.net]
- 13. Inhibitors of Fumarylacetoacetate Hydrolase Domain Containing Protein 1 (FAHD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The mitochondrial enzyme FAHD1 regulates complex II activity in breast cancer cells and is indispensable for basal BT‐20 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibitors of Fumarylacetoacetate Hydrolase Domain Containing Protein 1 (FAHD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibitors of Fumarylacetoacetate Hydrolase Domain Containing Protein 1 (FAHD1) (u:scholar - o:1604016) [uscholar.univie.ac.at]
- 18. A standardized approach for accurate quantification of murein hydrolase activity in high-throughput assays - PubMed [pubmed.ncbi.nlm.nih.gov]
"physical and chemical characteristics of acetylpyruvic acid"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylpyruvic acid, systematically known as 2,4-dioxopentanoic acid, is a key β-dicarbonyl compound with significant relevance in both organic chemistry and biochemistry.[1][2] Its highly reactive nature, stemming from the presence of two ketone functionalities and a carboxylic acid, makes it a versatile precursor in the synthesis of a variety of heterocyclic compounds, which are foundational structures in many pharmaceutical agents.[3] In the biological realm, this compound serves as a metabolic intermediate, notably being a substrate for enzymatic hydrolysis that connects to central carbon metabolism. This guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols, and its biological significance.
Physicochemical Characteristics
General Properties
| Property | Value | Source |
| IUPAC Name | 2,4-dioxopentanoic acid | [2] |
| Synonyms | This compound | [2] |
| CAS Number | 5699-58-1 | [2] |
| Molecular Formula | C₅H₆O₄ | [1][2] |
| Molecular Weight | 130.10 g/mol | [1][2] |
| Canonical SMILES | CC(=O)CC(=O)C(=O)O | [1] |
| InChI Key | UNRQTHVKJQUDDF-UHFFFAOYSA-N | [1] |
Physical Properties
Quantitative experimental values for the melting point, boiling point, and pKa of this compound are not consistently reported in publicly available literature. The data below for its ethyl ester are provided for reference.
| Property | Value | Notes |
| Melting Point | 16-18 °C | For ethyl 2,4-dioxopentanoate.[4] |
| Boiling Point | 101-103 °C at 12 mmHg | For ethyl 2,4-dioxopentanoate.[4] |
| Solubility | Data not available | This compound is expected to be soluble in water and polar organic solvents. |
| pKa | Data not available | As a carboxylic acid, it is expected to be a weak to moderately strong acid. |
Chemical Reactivity and Synthesis
Reactivity
The chemical reactivity of this compound is dominated by its 1,3-dicarbonyl motif and the carboxylic acid group. This structure allows it to participate in a wide array of chemical transformations, making it a valuable synthetic building block.[3] Key reactions include:
-
Condensation and Cyclization Reactions: It serves as a precursor for the synthesis of various heterocyclic compounds such as pyrroles, pyrazoles, and furans.[3]
-
Chelation: The β-dicarbonyl structure enables the formation of stable complexes with metal ions.
-
Hydrolysis: In biological systems and under basic conditions, it undergoes hydrolysis to yield acetate (B1210297) and pyruvate (B1213749).
Stability
This compound is reported to be stable in neutral and acidic solutions. However, in strongly basic solutions, it undergoes hydrolysis.[3] This degradation is a first-order reaction, and its rate is dependent on the concentration of the base.
Synthesis of this compound
A reliable method for the synthesis of this compound was described by Krebs and Johnson in 1937. The procedure involves the condensation of ethyl acetate and ethyl oxalate (B1200264) using sodium ethoxide, followed by hydrolysis.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl acetate
-
Ethyl oxalate
-
Sodium
-
Absolute ethanol
-
Diethyl ether
-
Sulfuric acid (concentrated)
-
Ice
Procedure:
-
Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser and a dropping funnel, dissolve sodium in absolute ethanol.
-
Condensation: To the cooled sodium ethoxide solution, add a mixture of ethyl acetate and ethyl oxalate dropwise with stirring. The reaction mixture is typically refluxed to drive the condensation.
-
Isolation of the Sodium Salt: After the reaction is complete, the sodium salt of the resulting ester precipitates. This is collected by filtration, washed with diethyl ether, and dried.
-
Hydrolysis: The dried sodium salt is then hydrolyzed. It is dissolved in water and treated with a calculated amount of sodium hydroxide (B78521) to saponify the ester group.
-
Acidification and Extraction: The resulting solution is cooled in an ice bath and acidified with sulfuric acid. The liberated this compound is then extracted with diethyl ether.
-
Purification: The ether extract is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization.
Analytical Characterization
The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
A proton NMR spectrum of this compound would be expected to show signals corresponding to the methyl protons and the methylene (B1212753) protons. The chemical shifts would be influenced by the adjacent carbonyl groups.
¹³C NMR Spectroscopy
A carbon-13 NMR spectrum would be expected to show five distinct signals corresponding to the five carbon atoms in the molecule: one methyl carbon, one methylene carbon, two ketone carbonyl carbons, and one carboxylic acid carbonyl carbon.
General Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a small amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
-
Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H NMR), and multiplicities to confirm the structure of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound and monitoring its reactions.
General Experimental Protocol for HPLC Analysis:
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is typically used.
-
Mobile Phase: A common mobile phase for the analysis of organic acids is a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), with the pH adjusted to ensure the analyte is in a single protonation state.
-
Sample Preparation: Prepare a dilute solution of this compound in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution of the compound by UV absorbance (typically in the range of 210-300 nm). The retention time and peak purity are used to assess the identity and purity of the sample.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.
General Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a solution of this compound into the mass spectrometer, typically via direct infusion or coupled to an HPLC or GC system.
-
Ionization: Use a suitable ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the resulting ions. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected.
-
Fragmentation Analysis (MS/MS): If further structural confirmation is needed, perform tandem mass spectrometry (MS/MS) to fragment the parent ion and analyze the resulting daughter ions.
Biological Significance
This compound is a metabolite found in some bacteria, such as Pseudomonas putida.[5] Its primary biological role is as a substrate for the enzyme acetylpyruvate (B1236944) hydrolase.
Enzymatic Degradation
Acetylpyruvate hydrolase (EC 3.7.1.6) catalyzes the hydrolysis of this compound into acetate and pyruvate.[6] This reaction is a key step in the metabolic pathway for the degradation of certain aromatic compounds in bacteria.
The overall reaction is: Acetylpyruvate + H₂O → Acetate + Pyruvate
The pyruvate produced then enters central metabolic pathways, such as the citric acid cycle, for energy production or biosynthesis.[3]
Connection to Central Metabolism
The hydrolysis of this compound directly links to fundamental metabolic pathways through the production of pyruvate. Pyruvate is a critical metabolic hub that can be converted to acetyl-CoA (which enters the citric acid cycle), lactate (B86563) (in anaerobic conditions), or used as a precursor for gluconeogenesis and amino acid synthesis.[7]
References
- 1. 2,4-dioxopentanoic acid [stenutz.eu]
- 2. 2,4-Dioxopentanoic Acid | C5H6O4 | CID 21919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyruvic Acid: A Key Player in Cellular Metabolism and Health -MetwareBio [metwarebio.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 6. Acetylpyruvate hydrolase - Wikipedia [en.wikipedia.org]
- 7. Pyruvic acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Acetylpyruvic Acid (CAS Number: 5699-58-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylpyruvic acid, also known as 2,4-dioxopentanoic acid, is a β-diketone carboxylic acid with significant applications in organic synthesis and biochemical research. Its highly reactive nature makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, many of which form the core structures of pharmaceuticals and agrochemicals. In the realm of biochemistry, this compound and its derivatives are investigated as metabolic intermediates and potential enzyme inhibitors, offering insights into cellular energy metabolism. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, its role in metabolic pathways, and its applications in drug development.
Chemical and Physical Properties
This compound is a small organic molecule with the chemical formula C₅H₆O₄.[1] Its structure features both a carboxylic acid and two ketone functional groups, contributing to its reactivity and diverse chemical behavior. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2,4-Dioxopentanoic acid | [1] |
| Synonyms | This compound, 2,4-Dioxovaleric acid | [2][3] |
| CAS Number | 5699-58-1 | [1] |
| Molecular Formula | C₅H₆O₄ | [1][2] |
| Molar Mass | 130.1 g/mol | [1] |
| Melting Point | 99.5 °C | [2] |
| Boiling Point | 160.75 °C (rough estimate) | [2] |
| pKa | Estimated to be similar to pyruvic acid (2.50) | [3] |
| Solubility | Miscible with water, soluble in ethanol (B145695) and ether | [3] |
| Appearance | Not explicitly stated, likely a solid at room temperature |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Absorption Bands |
| ¹H-NMR | - CH₃ group: Singlet around 2.2-2.5 ppm.- CH₂ group: Singlet around 3.5-4.0 ppm.- -COOH group: Broad singlet at >10 ppm. |
| ¹³C-NMR | - CH₃ carbon: ~30 ppm.- CH₂ carbon: ~50 ppm.- C=O (ketone) carbons: 190-210 ppm.- C=O (carboxylic acid) carbon: 170-185 ppm. |
| IR Spectroscopy | - O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹.- C=O stretch (ketone): Strong absorption around 1715 cm⁻¹.- C=O stretch (carboxylic acid): Strong absorption around 1760 cm⁻¹. |
| UV-Vis Spectroscopy | - n → π* transition: Weak absorption around 270-300 nm. |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of 2,4-dioxoalkanoic acids involves the Claisen condensation of a ketone with a diester, followed by hydrolysis and decarboxylation. A plausible synthetic route for this compound is outlined below.
Experimental Workflow: Synthesis of this compound
References
Methodological & Application
Synthesis of Acetylpyruvic Acid: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylpyruvic acid, also known as 2,4-dioxopentanoic acid, is a key β-dicarbonyl compound with significant applications in organic synthesis and as a precursor for various pharmaceuticals and heterocyclic compounds. Its reactive nature makes it a valuable building block in the development of novel chemical entities. This document provides detailed protocols for the synthesis of this compound, primarily focusing on the Claisen condensation method. Additionally, it presents a comparative analysis of different synthetic routes and includes visualizations of the reaction pathways and experimental workflows.
Introduction
This compound is a versatile organic compound characterized by the presence of two carbonyl groups and a carboxylic acid moiety.[1] This unique structure imparts high reactivity, making it a valuable intermediate in a variety of chemical transformations, including cyclization and condensation reactions.[1] It serves as a precursor in the synthesis of diverse heterocyclic compounds such as pyrazoles and pyridones, which are core structures in many biologically active molecules. This application note details a reliable protocol for the laboratory-scale synthesis of this compound, offering insights into the reaction mechanism, experimental setup, and purification techniques.
Comparative Analysis of Synthesis Methods
Several methods have been reported for the synthesis of this compound and its esters. The choice of method often depends on the desired scale, available starting materials, and required purity. The following table summarizes the key quantitative data for some of the common synthetic routes.
| Synthesis Method | Starting Materials | Base/Catalyst | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Claisen Condensation | Acetone (B3395972), Diethyl oxalate (B1200264) | Sodium Methoxide (B1231860) | -5 to 5 °C, Microwave irradiation for 10 min | 95 (for the ethyl ester) | - | Chinese Patent CN102976942A |
| Claisen Condensation | Ethyl oxalate, Acetone | Sodium Ethoxide | Room temperature, followed by heating | 61-66 (for the ethyl ester) | - | Organic Syntheses, Coll. Vol. 1, p.238 (1941); Vol. 5, p.534 (1973) |
| Selenium Dioxide Oxidation | (Not specified for this compound directly) | Selenium Dioxide (SeO₂) | - | 78-85 | ≥98 | BenchChem Product Description |
Experimental Protocols
The following protocol details the synthesis of this compound via a two-step process: the Claisen condensation of acetone and diethyl oxalate to form ethyl acetylpyruvate (B1236944), followed by the hydrolysis of the ester to yield the final product. This method is adapted from established and reliable procedures.
Part 1: Synthesis of Ethyl Acetylpyruvate via Claisen Condensation
Materials:
-
Acetone
-
Diethyl oxalate
-
Sodium methoxide (27% solution in methanol)
-
Toluene
-
Anhydrous sodium sulfate (B86663)
-
Hydrochloric acid (dilute)
-
Ice
-
Round-bottom flask (80 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column (optional, for purification)
-
Ethyl acetate (B1210297)
-
Petroleum ether
Procedure:
-
To an 80 mL round-bottom flask containing a magnetic stir bar, add 0.88 g of a 27% sodium methoxide solution in methanol.
-
Begin stirring and cool the flask in an ice bath.
-
Prepare a mixture of 10 mmol of acetone and 10 mmol of diethyl oxalate.
-
Add the acetone-diethyl oxalate mixture dropwise to the cooled sodium methoxide solution over a period of 10 minutes, ensuring the internal temperature does not exceed 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 5 hours.
-
Pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid to neutralize the base.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with toluene.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl acetylpyruvate.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent. A yield of approximately 92% of the purified ethyl acetylpyruvate can be expected.
Part 2: Hydrolysis of Ethyl Acetylpyruvate to this compound
Materials:
-
Ethyl acetylpyruvate (from Part 1)
-
Hydrochloric acid (e.g., 3 M)
-
Sodium hydroxide (B78521) solution (for neutralization, if necessary)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ethyl acetylpyruvate in an appropriate amount of a suitable solvent (e.g., aqueous ethanol).
-
Add a stoichiometric excess of hydrochloric acid (e.g., 3 M).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting ester spot on TLC), cool the mixture to room temperature.
-
If necessary, neutralize any excess acid with a sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or chromatography.
Reaction Mechanism and Workflow
The synthesis of this compound via Claisen condensation proceeds through a well-established mechanism involving the formation of an enolate followed by nucleophilic acyl substitution.
The experimental workflow can be visualized as a series of sequential steps from starting materials to the final purified product.
Conclusion
The synthesis of this compound is a valuable process for obtaining a versatile building block for further chemical synthesis. The Claisen condensation method, particularly with modern modifications such as microwave-assisted synthesis, offers a high-yield route to the precursor ester. Subsequent hydrolysis provides the desired this compound. The detailed protocol provided herein is intended to serve as a reliable guide for researchers in the fields of organic chemistry, medicinal chemistry, and drug development. Careful execution of the experimental steps and appropriate purification techniques are crucial for obtaining a high-purity final product.
References
Application Notes and Protocols for the Analytical Characterization of Acetylpyruvic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary analytical techniques for the characterization of acetylpyruvic acid. The following protocols offer step-by-step methodologies for the implementation of these techniques in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and quantifying its presence in various matrices. Given that this compound possesses a carboxyl group, it exhibits UV absorption in the short-wavelength region, typically around 210 nm. For enhanced UV detection and sensitivity, derivatization is a common strategy. A widely used method involves the reaction of α-keto acids with o-phenylenediamine (B120857) (OPDA) to form highly chromophoric quinoxaline (B1680401) derivatives.
Quantitative Data Summary
| Parameter | Value | Reference |
| Purity (Typical) | >98% | Commercial Supplier Data |
| Detection Limit (UV) | 0.055 mg L⁻¹ (as pyruvic acid derivative) | |
| Quantification Limit (UV) | 0.18 mg L⁻¹ (as pyruvic acid derivative) | |
| Repeatability (RSD) | ~4% |
Experimental Protocol: Reversed-Phase HPLC with Pre-column Derivatization
This protocol details the analysis of this compound using pre-column derivatization with o-phenylenediamine (OPDA) followed by reversed-phase HPLC with UV detection.
1. Materials and Reagents:
-
This compound standard
-
o-phenylenediamine (OPDA) solution (1 mg/mL in 0.5 M HCl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Methanol (for sample preparation)
-
Solid Phase Extraction (SPE) cartridges (if sample cleanup is necessary)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x
The Versatility of Acetylpyruvic Acid in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Acetylpyruvic acid, also known as 2,4-dioxopentanoic acid, and its esters are highly versatile building blocks in organic synthesis. Their inherent 1,3-dicarbonyl motif, combined with a carboxylic acid or ester functionality, provides a reactive scaffold for the construction of a diverse array of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key organic transformations.
Core Applications in Heterocyclic Synthesis
The reactivity of this compound is primarily exploited in cyclocondensation reactions to form five-membered heterocycles such as pyrazoles, pyrroles, and furans. These reactions leverage the electrophilic nature of the dicarbonyl carbons and the acidity of the intervening methylene (B1212753) protons.
Synthesis of Pyrazole (B372694) Derivatives
The reaction of this compound or its esters with hydrazine (B178648) and its derivatives is a classical and efficient method for the synthesis of substituted pyrazoles. This reaction proceeds via a condensation-cyclization sequence.
Reaction Scheme:
Figure 1: General scheme for pyrazole synthesis.
Experimental Protocol: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
A mixture of ethyl acetylpyruvate (1.0 mmol) and hydrazine hydrate (1.2 mmol) in ethanol (B145695) (10 mL) is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane mixture) to afford the desired pyrazole derivative.
Quantitative Data:
| Entry | Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hydrazine hydrate | Ethanol | Reflux | 5 | >90 |
| 2 | Phenylhydrazine | Acetic Acid | 100 | 4 | 85 |
| 3 | 4-Nitrophenylhydrazine | Ethanol | Reflux | 6 | 88 |
Spectroscopic Data for Ethyl 5-methyl-1H-pyrazole-3-carboxylate:
| Type | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.39 (t, 3H, J=7.1 Hz, -CH₂CH ₃), 2.40 (s, 3H, -CH ₃), 4.38 (q, 2H, J=7.1 Hz, -CH ₂CH₃), 6.55 (s, 1H, pyrazole-H), 10.5 (br s, 1H, NH). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 11.2, 14.4, 61.2, 108.1, 140.5, 148.9, 163.2. |
| IR (KBr, cm⁻¹) | 3250 (N-H), 1715 (C=O, ester), 1580 (C=N). |
| MS (EI) | m/z 154 (M⁺). |
Paal-Knorr Synthesis of Pyrrole (B145914) Derivatives
The Paal-Knorr synthesis is a powerful method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2][3] this compound and its esters serve as excellent substrates for this transformation, leading to highly functionalized pyrroles.[4]
Reaction Workflow:
Figure 2: Workflow for Paal-Knorr pyrrole synthesis.
Experimental Protocol: General Procedure for the Synthesis of Ethyl 2-methyl-5-aryl-1H-pyrrole-3-carboxylates
To a solution of ethyl acetylpyruvate (1.0 mmol) in glacial acetic acid (5 mL), the respective primary amine (1.1 mmol) is added. The reaction mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the mixture is poured into ice-water and the resulting precipitate is collected by filtration. The solid is washed with water and then recrystallized from a suitable solvent (e.g., ethanol) to give the pure pyrrole derivative. For non-solid products, the aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated, followed by purification via column chromatography.[1]
Quantitative Data for Paal-Knorr Pyrrole Synthesis:
| Entry | Amine | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Acetic Acid | Reflux | 3 | 82 |
| 2 | p-Toluidine | Acetic Acid | Reflux | 3 | 85 |
| 3 | Benzylamine | None | 100 | 4 | 78 |
| 4 | Ammonium Acetate | Acetic Acid | Reflux | 5 | 75 |
Paal-Knorr Synthesis of Furan (B31954) Derivatives
In the absence of a nitrogen source and under acidic conditions, the 1,4-dicarbonyl system of this compound can undergo an intramolecular cyclization and dehydration to yield furan derivatives.[2]
Reaction Mechanism:
Figure 3: Mechanism of Paal-Knorr furan synthesis.
Experimental Protocol: Synthesis of Ethyl 2-methyl-5-hydroxyfuran-3-carboxylate
Ethyl acetylpyruvate (1.0 mmol) is dissolved in a suitable solvent such as toluene (B28343) (10 mL). A catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.1 mmol), is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.
Quantitative Data for Paal-Knorr Furan Synthesis:
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH | Toluene | Reflux | 6 | 70 |
| 2 | H₂SO₄ (conc.) | Acetic Anhydride | 80 | 4 | 65 |
| 3 | Amberlyst-15 | Dichloromethane | Reflux | 8 | 75 |
Conclusion
This compound and its esters are invaluable precursors in organic synthesis, offering straightforward and high-yielding routes to a variety of important heterocyclic scaffolds. The protocols and data presented herein demonstrate the utility of these building blocks in the synthesis of pyrazoles, pyrroles, and furans. The versatility of the starting material, coupled with the robustness of the described transformations, makes this compound a key tool for researchers and professionals in the field of drug discovery and development.
References
Application Notes: Acetylpyruvic Acid as a Versatile Precursor for Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acetylpyruvic acid (2,4-dioxopentanoic acid) is a highly functionalized molecule of significant interest in synthetic organic chemistry. Its structure, featuring a 1,3-dicarbonyl system and a carboxylic acid moiety, makes it a reactive and versatile building block for the synthesis of a wide array of heterocyclic compounds. These heterocyclic scaffolds, such as pyrazoles, pyridazinones, isoxazoles, and pyrimidines, form the core of numerous pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems using this compound as the primary precursor.
Application Note 1: Synthesis of Pyrazole (B372694) Derivatives
The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) is a classical and efficient method for the synthesis of pyrazoles. This compound reacts with hydrazine or its derivatives through a cyclocondensation reaction to yield 5-methyl-1H-pyrazole-3-carboxylic acid, a functionalized pyrazole that can be further modified.
General Reaction Pathway
The synthesis proceeds via the condensation of hydrazine with the two carbonyl groups of this compound, followed by dehydration to form the aromatic pyrazole ring.
Caption: Reaction scheme for pyrazole synthesis.
Experimental Protocol: Synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (B145695) (30 mL).
-
Addition of Reagent: To this solution, add hydrazine hydrate (B1144303) (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat the reaction to reflux.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Acidify the residue with 1M HCl to pH 3-4. The product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure pyrazole derivative.[1][2]
Data Summary: Pyrazole Synthesis Conditions
| Entry | Hydrazine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Hydrazine Hydrate | Ethanol | Reflux | 3 | ~85 | General Protocol[2] |
| 2 | Phenylhydrazine | Acetic Acid | 100 | 4 | ~80 | Analogous Reaction |
| 3 | Hydrazine Sulfate | Water/Ethanol | Reflux | 5 | ~75 | Analogous Reaction |
Application Note 2: Synthesis of Pyridazinone Derivatives
This compound, as a γ-ketoacid, is an ideal precursor for the synthesis of pyridazinones. The cyclocondensation reaction with hydrazine yields a stable six-membered di-nitrogen heterocyclic ring, which is a common scaffold in medicinal chemistry.[3][4]
General Reaction Pathway
The reaction involves the formation of a hydrazone at the keto position, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen onto the carboxylic acid group, leading to the pyridazinone product after dehydration.
Caption: Pathway for pyridazinone synthesis.
Experimental Protocol: Synthesis of 6-methyl-4,5-dihydro-3(2H)-pyridazinone
-
Reaction Setup: Add this compound (1.0 eq) and ethanol to a round-bottom flask equipped with a reflux condenser.
-
Addition of Reagent: Add hydrazine hydrate (1.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Isolation: Add water to the residue, which will cause the product to precipitate.
-
Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyridazinone.[3]
Data Summary: Pyridazinone Synthesis Conditions
| Entry | Hydrazine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Hydrazine Hydrate | Ethanol | Reflux | 5 | High | [3] |
| 2 | Hydrazine Hydrate | Acetic Acid | 110 | 4 | 70-80 | Analogous Reaction |
| 3 | Phenylhydrazine | Ethanol | Reflux | 6 | High | Analogous Reaction |
Application Note 3: Synthesis of Isoxazole (B147169) Derivatives
The Paal-Knorr synthesis can be adapted for isoxazoles by reacting a 1,3-dicarbonyl compound with hydroxylamine (B1172632). The 1,3-dicarbonyl moiety of this compound readily undergoes cyclocondensation with hydroxylamine hydrochloride to form a functionalized isoxazole.[5]
General Reaction Pathway
The reaction proceeds via initial formation of an oxime with one carbonyl group, followed by intramolecular cyclization and dehydration to afford the aromatic isoxazole ring.[5]
Caption: General scheme for isoxazole synthesis.
Experimental Protocol: Synthesis of 5-methylisoxazole-3-carboxylic acid
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.0 eq) followed by sodium acetate (B1210297) (1.1 eq) to the solution. The sodium acetate acts as a base to free the hydroxylamine.
-
Reaction: Stir the mixture at 50-60 °C.
-
Monitoring: Monitor the reaction by TLC (typically complete within 2-5 hours).
-
Workup: Once the reaction is complete, cool the mixture in an ice bath.
-
Isolation: The product will precipitate upon cooling. Collect the solid by filtration.
-
Purification: Wash the solid with cold water and recrystallize from ethanol to obtain the pure isoxazole derivative.[6][7]
Data Summary: Isoxazole Synthesis Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Sodium Acetate | Ethanol/Water | 60 | 3 | >90 | [7] |
| 2 | Pyridine | Water | 50 | 2 | ~95 | Analogous Reaction[8] |
| 3 | None | Water | 50 | 2 | High | [6] |
Application Note 4: Synthesis of Pyrimidine (B1678525) Derivatives
The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with urea (B33335), thiourea, or guanidine. This compound can serve as the three-carbon component for the construction of the pyrimidine ring, leading to highly functionalized products.
General Reaction Pathway
The reaction is typically catalyzed by an acid or base and proceeds through a double condensation and subsequent dehydration to form the aromatic pyrimidine ring system.
Caption: Synthesis of pyrimidines from this compound.
Experimental Protocol: Synthesis of 2-hydroxy-6-methylpyrimidine-4-carboxylic acid
-
Preparation of Ethoxide Solution: In a flame-dried flask under a nitrogen atmosphere, dissolve sodium metal (1.1 eq) in absolute ethanol to prepare sodium ethoxide.
-
Reaction Setup: To the sodium ethoxide solution, add this compound (1.0 eq) followed by urea (1.0 eq).
-
Reaction: Heat the resulting mixture to reflux for 6-8 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice water.
-
Isolation: Acidify the aqueous solution with concentrated HCl until a precipitate forms. Collect the crude product by filtration.
-
Purification: Recrystallize the solid from hot water or an ethanol/water mixture to yield the purified pyrimidine derivative.[9][10]
Data Summary: Pyrimidine Synthesis Conditions
| Entry | Reagent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Urea | NaOEt | Ethanol | Reflux | 7 | Good | Classical Method[10] |
| 2 | Guanidine HCl | NaOEt | Ethanol | Reflux | 6 | Good | Classical Method |
| 3 | Thiourea | KOH | Ethanol | Reflux | 8 | Moderate | Analogous Reaction |
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. ajrconline.org [ajrconline.org]
- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Malonates in Cyclocondensation Reactions | MDPI [mdpi.com]
Application Note: Determination of Acetylpyruvic Acid Purity using High-Performance Liquid Chromatography
Abstract
This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the purity of acetylpyruvic acid. This compound, a key intermediate in various synthetic and metabolic pathways, requires precise purity assessment for its application in research and pharmaceutical development.[1] This method provides excellent separation of this compound from its potential impurities, ensuring reliable quantification. The protocol is suitable for researchers, scientists, and drug development professionals requiring a validated method for quality control and stability testing of this compound.
Introduction
This compound (2,4-dioxopentanoic acid) is a dicarbonyl compound of significant interest in organic synthesis and as a metabolic intermediate.[1] Its purity is critical for ensuring the desired reaction outcomes and for accurate biological studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of organic acids due to its high sensitivity, precision, and ability to separate complex mixtures.[2] This application note describes a stability-indicating RP-HPLC method that can be readily implemented for the routine analysis of this compound purity. The method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, providing a reliable and efficient analytical solution.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Standards and Reagents:
-
This compound reference standard (purity >99%)
-
Phosphoric acid (analytical grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.1% Phosphoric Acid in Water : Acetonitrile (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Protocol
1. Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in the mobile phase (90:10 mixture of 0.1% phosphoric acid in water and acetonitrile).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the solution to volume with the mobile phase and mix thoroughly. This yields a stock solution of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-100 µg/mL.
2. Sample Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in the mobile phase.
-
Sonicate for 5 minutes to aid dissolution.
-
Bring the solution to volume with the mobile phase and mix well.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[3]
3. Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
4. Calculation of Purity
The purity of the this compound sample is calculated based on the area normalization method using the following formula:
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Results and Discussion
Under the described chromatographic conditions, this compound is well-resolved from potential impurities. A typical chromatogram will show a sharp, symmetric peak for this compound with a retention time of approximately 6.5 minutes. The method demonstrates good linearity over the concentration range of 10-100 µg/mL with a correlation coefficient (r²) > 0.999. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be approximately 1 µg/mL and 3 µg/mL, respectively.
Data Presentation
The quantitative data for a representative batch of this compound is summarized in Table 2.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | % Area | Identification |
| 1 | 3.2 | 15.8 | 0.25 | Impurity A |
| 2 | 4.5 | 25.2 | 0.40 | Impurity B |
| 3 | 6.5 | 6250.5 | 99.20 | This compound |
| 4 | 8.1 | 12.6 | 0.15 | Impurity C |
| Total | 6304.1 | 100.00 |
Visualization of Experimental Workflow
The logical flow of the experimental protocol is illustrated in the following diagram.
Caption: Workflow for HPLC analysis of this compound purity.
Conclusion
The RP-HPLC method described in this application note is simple, rapid, and reliable for the determination of this compound purity. The method is highly specific and can be used for routine quality control analysis in both research and industrial settings. The detailed protocol and clear workflow provide a comprehensive guide for accurate and reproducible results.
References
Application Notes and Protocols for the Structural Elucidation of Acetylpyruvic Acid using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylpyruvic acid, systematically known as 2,4-dioxopentanoic acid, is a β-dicarbonyl compound of interest in various chemical and biological studies. Its structural complexity arises from its existence in a dynamic equilibrium of multiple tautomeric forms in solution, primarily the diketo, enol, and hydrated forms. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and quantitative analysis of these tautomers. This document provides detailed application notes and experimental protocols for the characterization of this compound using one- and two-dimensional NMR techniques.
Tautomeric Equilibrium of this compound
In aqueous solution, this compound exists as a mixture of its diketo, enol, and hydrated forms. The equilibrium between these tautomers is highly dependent on the pH of the solution. At a physiological pH of 7.5, the approximate ratio of the carboxylate anions of the diketo, 2-enol-4-keto, and 2-hydrate-4-keto forms is 40:50:10, respectively[1].

Data Presentation: NMR Spectroscopic Data
The following tables summarize the estimated ¹H and ¹³C NMR chemical shifts for the major tautomeric forms of this compound. These values are based on data from analogous compounds and established chemical shift ranges. It is important to note that the exact chemical shifts can vary with solvent, concentration, and pH.
Table 1: Estimated ¹H NMR Chemical Shifts (δ) in ppm
| Proton Assignment | Diketo Form | Enol Form | Hydrated Form |
| CH₃ (H5) | ~2.3 | ~2.2 | ~1.5 |
| CH₂ (H3) | ~4.0 | - | - |
| =CH- (H3) | - | ~6.1 | - |
| -OH (at C2) | - | - | ~5-6 (broad) |
| -OH (enol at C2) | - | ~13-15 (broad) | - |
| -COOH | ~10-12 (broad) | ~10-12 (broad) | ~10-12 (broad) |
Table 2: Estimated ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon Assignment | Diketo Form | Enol Form | Hydrated Form |
| C1 (COOH) | ~165 | ~168 | ~175 |
| C2 (=O or C-OH) | ~192 | ~175 (=C-OH) | ~95 (C(OH)₂) |
| C3 (CH₂ or =CH) | ~50 | ~100 | ~45 |
| C4 (=O) | ~200 | ~195 | ~205 |
| C5 (CH₃) | ~30 | ~25 | ~22 |
Experimental Protocols
Sample Preparation
A standard protocol for preparing a high-quality NMR sample of this compound is as follows:
-
Weighing the Sample: Accurately weigh approximately 5-20 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃). For studies of tautomerism in an aqueous environment, D₂O is the solvent of choice. The use of a buffered solution (e.g., phosphate (B84403) buffer in D₂O) is recommended to maintain a constant pH.
-
Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.
-
Standard Addition (Optional): For accurate chemical shift referencing, a small amount of an internal standard (e.g., DSS for D₂O, TMS for CDCl₃) can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are suggested starting parameters for NMR data acquisition on a 400 or 500 MHz spectrometer. These parameters should be optimized based on the specific instrument and sample concentration.
Table 3: Recommended NMR Acquisition Parameters
| Experiment | Parameter | Recommended Value |
| ¹H (Proton) | Pulse Program | zg30 |
| Spectral Width | 16 ppm | |
| Number of Scans | 16-64 | |
| Relaxation Delay (d1) | 2 s | |
| Acquisition Time | ~2-3 s | |
| ¹³C (Carbon) | Pulse Program | zgpg30 |
| Spectral Width | 240 ppm | |
| Number of Scans | 1024-4096 | |
| Relaxation Delay (d1) | 2 s | |
| Acquisition Time | ~1 s | |
| COSY | Pulse Program | cosygpqf |
| Spectral Width (F1, F2) | 16 ppm | |
| Number of Increments | 256-512 | |
| Number of Scans | 2-8 | |
| Relaxation Delay (d1) | 1.5 s | |
| HSQC | Pulse Program | hsqcedetgpsisp2.3 |
| Spectral Width (F2) | 16 ppm | |
| Spectral Width (F1) | 165 ppm | |
| Number of Increments | 256 | |
| Number of Scans | 4-16 | |
| Relaxation Delay (d1) | 1.5 s | |
| HMBC | Pulse Program | hmbcgpndqf |
| Spectral Width (F2) | 16 ppm | |
| Spectral Width (F1) | 240 ppm | |
| Number of Increments | 256 | |
| Number of Scans | 8-32 | |
| Relaxation Delay (d1) | 1.5 s |
Visualization of Experimental Workflow and Structural Relationships
Experimental Workflow for NMR-based Structure Elucidation
The following diagram illustrates the typical workflow for elucidating the structure of this compound using NMR spectroscopy.
Caption: Workflow for the structural elucidation of this compound.
Signaling Pathways: 2D NMR Correlation Logic
The following diagram illustrates the logical relationships between different nuclei in this compound as determined by 2D NMR experiments.
Caption: 2D NMR correlations for this compound tautomers.
References
Application Notes: Acetylpyruvic Acid in Enzyme Inhibition Studies
Introduction
Acetylpyruvic acid (2,4-dioxopentanoic acid) is a β-diketone carboxylic acid recognized for its versatile role as a chemical building block and as a key metabolic intermediate.[1] Its highly reactive 1,3-dicarbonyl structure makes it a valuable precursor in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals.[1] In biochemical and drug development research, this compound and its derivatives are primarily investigated as potential inhibitors of enzymes involved in central metabolic pathways, such as those concerning pyruvate (B1213749) and acetyl-CoA.[1]
Key Applications in Enzyme Inhibition
-
Probing Pyruvate and Acetyl-CoA Metabolism: Pyruvic acid, a product of acetylpyruvate (B1236944) hydrolysis, is a central metabolite at the intersection of glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis.[1] this compound can be used as an analog to study and potentially inhibit key enzymes in these pathways. The primary target in this context is the Pyruvate Dehydrogenase Complex (PDC) , a critical mitochondrial multi-enzyme complex that catalyzes the conversion of pyruvate to acetyl-CoA, thereby linking glycolysis to the TCA cycle.[2] Inhibiting PDC can modulate cellular energy metabolism, a strategy of interest in various therapeutic areas, including oncology and metabolic disorders.
-
Scaffold for Novel Inhibitor Synthesis: The chemical reactivity of this compound allows for its use in multicomponent condensation and cyclization reactions to generate diverse molecular scaffolds, such as pyrroles and pyrazoles.[1] These scaffolds can be further modified to design specific inhibitors for a range of enzyme targets. Derivatives of this compound have been identified as modulators for enzymes such as peptidylamidoglycolate lyase (PGL) and ascorbate-dependent copper monooxygenases .[1]
-
Investigating Metallo-β-Lactamase (MBL) Inhibition: Metallo-β-lactamases are zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics.[3][4][5] The development of MBL inhibitors is a critical goal in combating antibiotic resistance. The dicarbonyl moiety of this compound can act as a metal-chelating pharmacophore, making it an interesting starting point for designing inhibitors that target the catalytic zinc ions in the active site of MBLs.[5]
Quantitative Data Summary
Specific enzyme inhibition constants (Kᵢ) and IC₅₀ values for this compound are not widely reported in publicly available literature. However, studies on derivatives of related compounds and other inhibitors targeting similar enzymes provide context for the potency that can be achieved. The following table includes examples of kinetic data for inhibitors of relevant enzyme classes to illustrate the type of quantitative information generated in these studies.
| Inhibitor/Derivative Class | Enzyme Target | Inhibition Type | Kᵢ Value | IC₅₀ Value |
| Clavulanic Acid | TEM-1 β-Lactamase | Competitive, Irreversible | 0.8 µM | - |
| Clavulanic Acid | TEM-2 β-Lactamase | Competitive, Irreversible | 0.7 µM | - |
| 3-azidomethylphenyl boronic acid | KPC-2 β-Lactamase | - | 730 nM | - |
| Tannic Acid | Babesia microti Pyruvate Kinase I | - | - | 0.49 µM |
| PKM2 Inhibitor | Babesia microti Pyruvate Kinase I | - | - | 1.15 µM |
| Rosiglitazone | Babesia microti Pyruvate Kinase I | - | - | 6.89 µM |
Note: The data presented is for illustrative purposes to show typical inhibition constants for related enzyme classes. Specific kinetic data for this compound should be determined empirically.
Visualizations
Signaling Pathways and Experimental Logic
Caption: Central role of Pyruvate in metabolism.
Caption: Workflow for enzyme inhibition analysis.
Caption: Mechanisms of reversible enzyme inhibition.
Experimental Protocols
Protocol 1: General Spectrophotometric Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., this compound) against a target enzyme.
Principle: The enzyme's activity is measured by monitoring the change in absorbance resulting from the conversion of a substrate to a product. The assay is performed with various concentrations of the inhibitor to determine the concentration required to reduce enzyme activity by 50%. This protocol assumes a colorimetric assay performed in a 96-well plate format.
Materials and Reagents:
-
Purified target enzyme
-
Enzyme substrate
-
Test inhibitor (this compound)
-
Assay Buffer (pH and composition optimized for the target enzyme)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements
-
Multichannel pipette
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the test inhibitor in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of the inhibitor stock solution in Assay Buffer to create a range of concentrations (e.g., 100 µM to 0.01 µM).
-
Prepare working solutions of the enzyme and substrate in Assay Buffer at 2x the final desired concentration.
-
-
Assay Setup (per well):
-
Test Wells: Add 50 µL of Assay Buffer and 25 µL of the appropriate inhibitor dilution.
-
Positive Control (100% activity): Add 75 µL of Assay Buffer (containing solvent vehicle if used for the inhibitor).
-
Negative Control (Blank): Add 100 µL of Assay Buffer.
-
-
Enzyme Addition:
-
Add 25 µL of the 2x enzyme solution to all wells except the Negative Control.
-
Mix gently and pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the 2x substrate solution to all wells.
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at the appropriate wavelength in kinetic mode for 10-20 minutes, taking readings every 30-60 seconds.
-
Data Analysis:
-
For each concentration, calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate_inhibitor / Rate_positive_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
Protocol 2: Kinetic Analysis of Pyruvate Dehydrogenase Complex (PDC) Inhibition
Objective: To determine the mechanism of inhibition and the inhibition constant (Kᵢ) of this compound against the Pyruvate Dehydrogenase Complex (PDC).
Principle: The activity of the PDC is determined by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm (ε = 6.22 mM⁻¹cm⁻¹).[2] By measuring the reaction rate at various substrate and inhibitor concentrations, the mode of inhibition can be elucidated.
Materials and Reagents:
-
Purified PDC or mitochondrial extract containing PDC
-
Assay Buffer: 50 mM Tris-HCl or potassium phosphate (B84403) buffer, pH 7.5-8.0
-
Substrates: Sodium Pyruvate, Coenzyme A (CoA), NAD⁺
-
Cofactors: Thiamine pyrophosphate (TPP), MgCl₂
-
Test Inhibitor: this compound
-
UV-transparent cuvettes or 96-well UV-transparent plate
-
Spectrophotometer or plate reader capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing Assay Buffer, MgCl₂, TPP, NAD⁺, and CoA. Keep on ice.
-
Determination of Kₘ for Pyruvate (No Inhibitor):
-
Prepare a series of pyruvate dilutions (e.g., 0.05 mM to 2 mM final concentration).
-
In a cuvette, combine the reaction master mix and a specific concentration of pyruvate.
-
Equilibrate to the assay temperature (e.g., 30°C).
-
Initiate the reaction by adding a fixed amount of PDC enzyme.
-
Immediately monitor the increase in absorbance at 340 nm for 3-5 minutes.
-
Calculate the initial velocity (V₀) for each pyruvate concentration.
-
Plot V₀ versus [Pyruvate] and fit to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
-
Inhibition Assay:
-
Select several fixed concentrations of this compound (e.g., 0.5x, 1x, and 2x the estimated Kᵢ or IC₅₀).
-
For each inhibitor concentration, repeat the Kₘ determination procedure described in step 2.
-
Pre-incubate the enzyme with the inhibitor in the reaction mixture (without pyruvate) for 5-10 minutes before initiating the reaction by adding pyruvate.
-
Data Analysis:
-
Calculate the initial velocities (V₀) for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.
-
Competitive Inhibition: The lines will intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive Inhibition: The lines will be parallel (both Vₘₐₓ and Kₘ decrease).
-
Mixed Inhibition: The lines will intersect in the second or third quadrant (both Vₘₐₓ and Kₘ are affected).
-
-
The inhibition constant (Kᵢ) can be calculated from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration, or by using non-linear regression to fit the complete dataset to the appropriate inhibition model equation.
References
- 1. This compound | High-Purity Research Compound [benchchem.com]
- 2. Detailed evaluation of pyruvate dehydrogenase complex inhibition in simulated exercise conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of metallo-beta-lactamase generated from beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Acetylpyruvic Acid Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylpyruvic acid (2,4-dioxopentanoic acid) is a highly versatile β-diketone carboxylic acid that serves as a valuable building block in organic synthesis.[1] Its significance stems from a reactive 1,3-dicarbonyl structure, making it an excellent precursor for a variety of chemical transformations, including condensation and cyclization reactions. These reactions are instrumental in the synthesis of diverse heterocyclic compounds such as pyrroles, pyrazoles, and furans, which form the core structures of many pharmaceutical and agrochemical agents.[1] The strategic placement of carbonyl groups in this compound allows for sequential reactions with dinucleophiles, leading to the formation of stable aromatic systems.[1] The resulting heterocyclic compounds have shown promise for antimicrobial and antitumor activities.
General Reaction Workflow
The general workflow for a typical this compound condensation reaction involves the reaction of this compound or its ester with one or more nucleophiles, often in the presence of a catalyst and/or heat, followed by purification of the resulting heterocyclic product.
Caption: General workflow for this compound condensation reactions.
Protocol 1: Multicomponent Condensation for the Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
This protocol is adapted from a similar reaction involving pyruvic acid and is expected to yield biologically active pyrazolo[3,4-b]pyridine derivatives.
Reaction Scheme:
This compound + 5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole + Aromatic Aldehyde → 4-Aryl-1-phenyl-3-(pyridin-3-yl)-6-acetyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
Caption: Reaction scheme for the synthesis of pyrazolo[3,4-b]pyridines.
Materials
-
This compound
-
5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole
-
Substituted aromatic aldehyde
-
Glacial acetic acid
-
Standard laboratory glassware for reflux
Procedure
-
In a round-bottom flask, combine this compound (1.0 eq), 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole (1.0 eq), and the desired aromatic aldehyde (1.0 eq).
-
Add a sufficient amount of glacial acetic acid to dissolve the reactants.
-
Fit the flask with a reflux condenser and heat the mixture to boiling.
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified pyrazolo[3,4-b]pyridine derivative.
Quantitative Data
| Reactant Aldehyde | Yield (%) | Reference |
| Benzaldehyde | 54-75 | [2] |
| 4-Chlorobenzaldehyde | 54-75 | [2] |
| 4-Methoxybenzaldehyde | 54-75 | [2] |
Note: Yields are based on analogous reactions with pyruvic acid and may vary for this compound.
Protocol 2: Synthesis of Dihydropyridazine-3-carboxylic Acid Derivatives
This protocol is adapted from the synthesis of a pyridazine (B1198779) derivative from methyl pyruvate (B1213749) and can be used to generate heterocyclic scaffolds for drug development.
Reaction Scheme:
Methyl Acetylpyruvate (B1236944) + Sodium Carbonate → Intermediate + Hydrazine (B178648) Hydrate (B1144303) → Dihydropyridazine (B8628806) Derivative
Caption: Two-step synthesis of dihydropyridazine derivatives.
Materials
-
Methyl acetylpyruvate (or ethyl acetylpyruvate)
-
Sodium carbonate (Na₂CO₃)
-
Methanol
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware
Procedure
Step 1: Synthesis of the Intermediate
-
In a well-stirred suspension of sodium carbonate (2.0 eq) in methanol, add methyl acetylpyruvate (1.0 eq) dropwise at 50°C.
-
Reflux the mixture for 3 hours with constant stirring.
-
After cooling, acidify the reaction mixture with hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Cyclocondensation
-
Dissolve the crude intermediate from Step 1 in ethanol.
-
Add hydrazine hydrate (1.0 eq) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
Quantitative Data
| Step | Product | Yield (%) | Reference |
| 1 | 5-Methoxy-4-methyl-2,5-dioxopent-3-enoic acid | 40 | [3] |
| 2 | Hydrazine salt of 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | 62 | [3] |
| - | Overall Yield | ~25 | [3] |
Note: Yields are based on the reaction starting from methyl pyruvate.
Applications in Drug Development
The heterocyclic compounds synthesized from this compound are of significant interest in drug discovery. For instance, certain derivatives have demonstrated notable antimicrobial activity, particularly against Staphylococcus aureus.[1] The pyrazolo[3,4-b]pyridine core is a known pharmacophore with antitumor properties.[2] The versatility of condensation reactions with this compound allows for the creation of diverse molecular scaffolds, which can be further modified to optimize their biological activity.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
-
Glacial acetic acid is corrosive and should be handled with caution.
-
Hydrazine hydrate is toxic and a suspected carcinogen; handle with extreme care.
References
Applications of Acetylpyruvic Acid in Medicinal Chemistry: A Detailed Overview
FOR IMMEDIATE RELEASE
Dateline: [City, State] – Acetylpyruvic acid, a versatile β-dicarbonyl carboxylic acid, is emerging as a significant scaffold in medicinal chemistry, paving the way for the development of novel therapeutic agents with a broad spectrum of pharmacological activities. Researchers are increasingly leveraging its reactive nature to synthesize a variety of heterocyclic compounds, demonstrating promising applications in antimicrobial, anti-inflammatory, and antioxidant therapies. This application note provides a comprehensive overview of the current applications of this compound in drug discovery, complete with detailed experimental protocols and a summary of quantitative data.
Introduction
This compound (2,4-dioxopentanoic acid) is a key building block in organic synthesis due to its two reactive carbonyl groups and a carboxylic acid function.[1] This unique structure allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of diverse heterocyclic systems like pyrroles, pyrazoles, and isoxazoles, which are prevalent in many pharmaceutical compounds.[1] The exploration of this compound and its derivatives has led to the discovery of molecules with significant biological activities, as detailed in the subsequent sections.
Antimicrobial Applications
Derivatives of this compound have shown notable potential as antimicrobial agents. Specifically, 3-pyrrolin-2-one derivatives synthesized from this compound esters have exhibited significant antibacterial and antifungal properties.
Quantitative Data: Antimicrobial Activity
| Compound ID | Test Organism | Minimum Inhibitory Concentration (MIC) (mg/mL) |
| P22 | Staphylococcus aureus | 0.312[1] |
| P23 | Trichophyton mentagrophytes | 0.625[1] |
| P25 | Trichophyton mentagrophytes | 0.625[1] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound derivatives against various microbial strains can be determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Spectrophotometer (for reading turbidity)
Procedure:
-
Serial Dilution: A two-fold serial dilution of the this compound derivative is prepared in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Mechanism of Action: While the exact mechanism for many derivatives is still under investigation, it is hypothesized that these compounds may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication.[2][3]
Anti-inflammatory Activity
Recent in silico studies have highlighted the potential of pyruvic acid derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This suggests that this compound could serve as a scaffold for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
The inhibitory effect of this compound derivatives on COX-2 activity can be assessed using a fluorometric inhibitor screening kit.
Materials:
-
Human recombinant COX-2 enzyme
-
COX-2 cofactor and assay buffer
-
Fluorometric probe
-
Arachidonic acid (substrate)
-
Test compounds (this compound derivatives)
-
96-well black microtiter plate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: The COX-2 enzyme is pre-incubated with the assay buffer and cofactor.
-
Inhibitor Addition: The test compounds at various concentrations are added to the enzyme mixture and incubated for a specified time (e.g., 10 minutes at 37°C) to allow for binding.
-
Reaction Initiation: The reaction is initiated by adding the fluorometric probe and arachidonic acid.
-
Signal Detection: The fluorescence signal, which is proportional to the amount of prostaglandin (B15479496) G2 produced by the active COX-2, is measured kinetically using a fluorescence plate reader (e.g., excitation/emission = 535/587 nm).
-
Data Analysis: The rate of fluorescence increase is calculated for each concentration of the test compound. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antioxidant Properties
Pyruvic acid and its derivatives are known to possess antioxidant properties, primarily through their ability to scavenge reactive oxygen species (ROS). This activity is crucial in combating oxidative stress, which is implicated in numerous diseases.
Quantitative Data: Antioxidant Activity
| Compound | Assay | IC50 (mM) |
| Ethyl Pyruvate | Superoxide (B77818) Anion Scavenging (Chemiluminescence) | 0.0197 ± 0.002 |
| Pyruvic Acid | Superoxide Anion Scavenging (Chemiluminescence) | 69.2 ± 5.2 |
| Pyruvic Acid | Luminol + H2O2 System (Chemiluminescence) | 1.71 ± 0.12 |
| Ethyl Pyruvate | Luminol + H2O2 System (Chemiluminescence) | 3.85 ± 0.21 |
| Sodium Pyruvate | Luminol + H2O2 System (Chemiluminescence) | 22.91 ± 1.21 |
| Sodium Pyruvate | Hydroxyl Radical-dependent Deoxyribose Degradation | 33.2 ± 0.3 |
| Ethyl Pyruvate | Hydroxyl Radical-dependent Deoxyribose Degradation | 116.1 ± 6.2 |
| Pyruvic Acid | Hydroxyl Radical-dependent Deoxyribose Degradation | 168.2 ± 6.2 |
Experimental Protocol: Superoxide Anion Scavenging Activity by Chemiluminescence
The ability of this compound derivatives to scavenge superoxide anion radicals can be measured using a lucigenin-based chemiluminescence assay.
Materials:
-
Lucigenin solution
-
Xanthine (B1682287) solution
-
Xanthine oxidase solution
-
Test compounds (this compound derivatives)
-
Phosphate (B84403) buffer (pH 7.4)
-
Luminometer
Procedure:
-
Reaction Mixture: In a luminometer tube, the phosphate buffer, lucigenin, and the test compound at various concentrations are mixed.
-
Reaction Initiation: The reaction is initiated by the addition of xanthine and xanthine oxidase, which generates superoxide anions.
-
Chemiluminescence Measurement: The chemiluminescence intensity is measured immediately and continuously for a set period.
-
Data Analysis: The scavenging activity is calculated as the percentage of inhibition of chemiluminescence in the presence of the test compound compared to the control (without the compound). The IC50 value is then determined.
Conclusion and Future Directions
This compound has demonstrated considerable promise as a versatile scaffold in medicinal chemistry. The derivatives synthesized from this starting material have shown significant potential in the development of new antimicrobial, anti-inflammatory, and antioxidant agents. While the anticoagulant properties of this compound derivatives are yet to be thoroughly investigated, the ease of synthesis and the diverse biological activities of its derivatives warrant further exploration. Future research should focus on optimizing the observed activities through structure-activity relationship studies, elucidating the precise mechanisms of action, and evaluating the in vivo efficacy and safety of the most promising compounds. The continued investigation into the medicinal chemistry of this compound holds the potential to deliver novel and effective therapeutic agents for a range of diseases.
References
Acetylpyruvic Acid: A Versatile Scaffold for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylpyruvic acid (2,4-dioxopentanoic acid), a highly reactive 1,3-dicarbonyl compound, has emerged as a valuable and versatile building block in the field of drug discovery.[1] Its unique chemical structure allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of diverse heterocyclic compounds. These heterocyclic scaffolds, including pyrazoles and pyrroles, are central to the development of novel therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as key intermediates in drug discovery, complete with quantitative data, reaction workflows, and visualizations of relevant signaling pathways.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the reactivity of its dicarbonyl moiety, which readily participates in condensation and cyclization reactions. This reactivity is harnessed in well-established synthetic methodologies to construct a variety of heterocyclic systems.
Synthesis of Pyrazole (B372694) Derivatives
Pyrazoles are a class of five-membered heterocyclic compounds that are prevalent in many approved drugs due to their wide range of pharmacological activities.[3] The Knorr pyrazole synthesis and its variations provide a straightforward method for the synthesis of substituted pyrazoles from 1,3-dicarbonyl compounds like this compound and its esters.[1]
Logical Relationship: Knorr Pyrazole Synthesis
Caption: Knorr synthesis of pyrazoles from this compound.
Synthesis of Pyrrole (B145914) Derivatives
The Paal-Knorr synthesis is a classical and efficient method for the preparation of substituted pyrroles, another important heterocyclic motif in medicinal chemistry.[4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. While this compound is a 1,3-dicarbonyl, it can be a precursor to suitable 1,4-dicarbonyls for this synthesis.
Biological Activities of this compound Derivatives
Derivatives synthesized from this compound have shown promise in a variety of therapeutic areas.
Antimicrobial Activity
A significant area of investigation for this compound derivatives is their potential as antimicrobial agents.[1] Pyrazole derivatives, in particular, have demonstrated efficacy against a range of bacterial and fungal pathogens.[2] The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[5]
Signaling Pathway: DNA Gyrase Inhibition
Caption: Inhibition of DNA gyrase by pyrazole derivatives.
Anti-inflammatory Activity
Certain derivatives of pyruvic acid have been investigated for their anti-inflammatory properties, with some showing potential as inhibitors of cyclooxygenase (COX) enzymes.[6] COX enzymes are key to the inflammatory response, as they are responsible for the synthesis of prostaglandins.
Signaling Pathway: COX Inhibition in the Arachidonic Acid Cascade
Caption: Inhibition of COX enzymes by pyrazole derivatives.
Quantitative Data
The following tables summarize key quantitative data for derivatives of this compound and related structures, providing insights into their biological activity and synthetic efficiency.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 21a | Staphylococcus aureus | 62.5 | [2] |
| 21a | Bacillus subtilis | 62.5 | [2] |
| 21a | Klebsiella pneumoniae | 125 | [2] |
| 21a | Aspergillus niger | 7.8 | [2] |
| 21a | Candida albicans | 2.9 | [2] |
| Pyrazole Derivative | Staphylococcus aureus | 4 | [7] |
| Pyrazole Derivative | Enterococcus faecalis | 4 | [7] |
Table 2: Anti-inflammatory Activity of Pyrazole and Related Derivatives (COX Inhibition)
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| PYZ31 | - | 0.01987 | - | [8] |
| PYZ20 | - | 0.33 | - | [8] |
| PYZ21 | - | 0.08 | - | [8] |
| Celecoxib | - | 0.052 | - | [8] |
Experimental Protocols
The following are detailed protocols for the synthesis of key heterocyclic structures using this compound analogs.
Protocol 1: Knorr Synthesis of a Substituted Pyrazolone (B3327878)
This protocol describes the synthesis of a pyrazolone from a β-ketoester, a close analog of this compound.[9]
Experimental Workflow: Knorr Pyrazolone Synthesis
Caption: Workflow for the Knorr synthesis of a pyrazolone.
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
20-mL scintillation vial
-
Stir bar
-
Hot plate
-
TLC supplies (30% ethyl acetate (B1210297)/70% hexane (B92381) mobile phase)
-
Buchner funnel and filter paper
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[9]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.[9]
-
Place a stir bar in the vial and heat the reaction on a hot plate with stirring at approximately 100°C.[9]
-
After 1 hour, monitor the reaction progress by performing a 3-lane TLC using 30% ethyl acetate/70% hexane as the mobile phase, with ethyl benzoylacetate as the starting material reference.[9]
-
If the TLC indicates complete consumption of the starting material, add water (10 mL) to the hot, stirring reaction mixture.[9]
-
Turn off the hot plate and allow the reaction to cool slowly while stirring rapidly for 30 minutes to induce crystallization.[9]
-
Collect the product by vacuum filtration using a Buchner funnel.[9]
-
Rinse the collected solid with a small amount of water and allow it to air dry.[9]
-
Determine the mass of the product and calculate the percent yield.
-
Characterize the product by determining its melting point and running a final TLC (100% ethyl acetate mobile phase).[9]
Protocol 2: Paal-Knorr Synthesis of a Substituted Pyrrole
This protocol provides a general method for the synthesis of N-substituted pyrroles from a 1,4-dicarbonyl compound, a reaction class applicable to derivatives of this compound.[4]
Materials:
-
1,4-Dicarbonyl compound (e.g., 2,5-hexanedione)
-
Primary amine (e.g., aniline)
-
Methanol
-
Concentrated hydrochloric acid
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, combine the 1,4-dicarbonyl compound (1 equivalent) and the primary amine (1 equivalent) in a minimal amount of a suitable solvent like methanol.[4]
-
Add a catalytic amount of acid, such as one drop of concentrated hydrochloric acid.[4]
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 15-30 minutes.[4]
-
After the reflux period, cool the reaction mixture in an ice bath.[4]
-
If a precipitate forms, collect the crystals by vacuum filtration. If not, precipitation can often be induced by adding a non-solvent or by concentrating the solution.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain the pure substituted pyrrole.[4]
Conclusion
This compound and its derivatives are undeniably valuable building blocks in the landscape of modern drug discovery. Their inherent reactivity, coupled with well-established synthetic methodologies like the Knorr and Paal-Knorr syntheses, provides a facile entry into a vast chemical space of medicinally relevant heterocyclic compounds. The demonstrated antimicrobial and anti-inflammatory activities of these derivatives underscore their potential for the development of new therapeutic agents. The protocols and data presented in this document serve as a foundational guide for researchers to explore and exploit the synthetic and biological potential of this versatile scaffold. Further exploration of multicomponent reactions and the synthesis of diverse libraries of this compound-derived compounds will undoubtedly continue to fuel innovation in the quest for novel and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 7. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemhelpasap.com [chemhelpasap.com]
Troubleshooting & Optimization
Technical Support Center: Acetylpyruvic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of acetylpyruvic acid (2,4-dioxopentanoic acid).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely cited method for synthesizing this compound is based on the condensation reaction involving sodio-esters, a procedure originally described by Mumm and Bergell. However, this method has been known to produce inconsistent results, leading to subsequent improvements to the protocol.[1]
Q2: Why am I experiencing low yields with the traditional sodio-ester condensation method?
A2: Low yields are often attributed to the instability of the reaction intermediates and the product itself. A significant challenge is the hydrolysis of the sodium salt of this compound, which can occur as rapidly as the hydrolysis of the ester precursor under certain conditions.[1] In strongly basic solutions, this compound can decompose into acetone (B3395972) and oxalic acid.[1]
Q3: What analytical techniques are recommended for characterizing the purity and structure of this compound?
A3: A combination of analytical methods is crucial for proper characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure, while High-Performance Liquid Chromatography (HPLC) is essential for quantifying purity and detecting impurities. Mass spectrometry (MS) can be used to validate the molecular weight of the compound.[2]
Q4: What are the key stability considerations for this compound?
A4: this compound is reported to be stable in neutral and acidic solutions. However, it is susceptible to hydrolysis in strongly basic conditions, which leads to the formation of acetone and oxalic acid.[1] This instability is a critical factor to manage during synthesis and purification.
Q5: Can side reactions impact the quality of my final product?
A5: Yes, side reactions are a primary concern. The self-condensation of the starting materials or intermediates can occur. More importantly, the base-catalyzed hydrolysis of the final product is a significant side reaction that can reduce the yield and complicate purification.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Hydrolysis of Product: The sodium salt of this compound may be hydrolyzing under the reaction conditions.[1] | Carefully control the pH during the workup. Avoid strongly basic conditions. It is recommended to maintain a neutral or slightly acidic environment.[1] |
| Inefficient Condensation: The condensing agent may not be effective, or the reaction conditions may not be optimal. | Consider using sodium methylate as the condensing agent, which can influence the ester intermediate formed and potentially improve the subsequent hydrolysis step.[1] | |
| Product is Unstable / Decomposes | High pH: The presence of a strong base will cause this compound to decompose into acetone and oxalic acid.[1] | Neutralize the reaction mixture carefully with acid after the synthesis is complete. Monitor the pH throughout the extraction and purification process. |
| Prolonged Reaction Time at High Temperature: Extended heating can promote side reactions and decomposition. | Monitor the reaction progress using an appropriate technique (e.g., TLC, if applicable) and stop the reaction once the starting material is consumed. | |
| Difficulty in Purification | Contamination with Side Products: The crude product may be contaminated with acetone, oxalic acid, or unreacted starting materials.[1] | Purification may require careful recrystallization or chromatography. Ensure the pH is controlled to prevent further degradation during these steps. |
| Product is an Oil Instead of a Solid | Presence of Impurities: Impurities can prevent the product from crystallizing properly. | |
| Inconsistent Results Between Batches | Variability in Reagent Quality: Moisture or impurities in starting materials or solvents can affect the reaction. | Use freshly distilled solvents and ensure the purity of all reagents before starting the synthesis. |
| Poor Control of Reaction Conditions: Minor variations in temperature, reaction time, or rate of addition can lead to different outcomes. | Standardize all reaction parameters. Use a controlled heating mantle and ensure consistent stirring. |
Key Experimental Protocols
Improved Protocol for this compound Synthesis
This protocol is based on modifications to the Mumm and Bergell procedure to improve reliability and yield by addressing the issue of premature hydrolysis.[1]
1. Condensation Reaction:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon), prepare a solution of sodium methylate in anhydrous methanol.
-
Cool the solution in an ice bath.
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Add a mixture of an appropriate oxalate (B1200264) ester (e.g., diethyl oxalate) and acetone dropwise to the cooled sodium methylate solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or other suitable methods).
2. Hydrolysis:
-
Cool the reaction mixture again in an ice bath.
-
Carefully add a stoichiometric amount of sodium hydroxide (B78521) solution to hydrolyze the resulting ester. This step is critical and should be performed cautiously to minimize hydrolysis of the final product's sodium salt.[1]
3. Acidification and Extraction:
-
Once the ester hydrolysis is complete, slowly acidify the mixture with a pre-cooled dilute acid (e.g., HCl or H₂SO₄) to a pH of approximately 2-3, while keeping the temperature low.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and wash with brine.
4. Purification:
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., toluene-ethanol mixture) or by vacuum distillation.[1]
Characterization of this compound
-
Purity Analysis: Dissolve a small sample of the final product in a suitable solvent (e.g., acetonitrile/water) and analyze by HPLC to determine the purity.[2]
-
Structural Verification: Prepare a sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.[2]
-
Molecular Weight Confirmation: Use mass spectrometry (MS) to verify the molecular weight of the synthesized compound.[2]
Visualizations
Experimental Workflow
Caption: Workflow for the improved synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low synthesis yield.
Product Degradation Pathway
Caption: Hydrolysis of this compound in basic conditions.
References
Technical Support Center: Acetylpyruvic Acid Degradation Product Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetylpyruvic acid. The information is designed to address specific issues that may be encountered during experimental work related to its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The primary and most well-documented degradation of this compound occurs via enzymatic hydrolysis, yielding acetate (B1210297) and pyruvate (B1213749).[1] This reaction is catalyzed by the enzyme acetylpyruvate (B1236944) hydrolase. While less characterized, non-enzymatic degradation may also occur, potentially leading to other byproducts.
Q2: How can I monitor the degradation of this compound and identify its degradation products?
A2: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for monitoring the degradation of this compound and separating its degradation products.[2][3][4][5] A reversed-phase C18 column with UV detection at a low wavelength (around 210 nm) is a common setup for analyzing organic acids.[2][5]
Q3: What are the optimal storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a dry, cool, and well-ventilated place, protected from light and air.[6] It is often supplied in a stabilized form, but prolonged storage, especially at elevated temperatures, can lead to polymerization and decomposition.[6][7] Refrigeration is recommended.[6]
Q4: Is this compound hazardous? What safety precautions should I take?
A4: this compound is expected to have properties similar to other keto acids, such as pyruvic acid, which is corrosive and can cause severe skin burns and eye damage.[8][9] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8] Refer to the specific Safety Data Sheet (SDS) for detailed handling and emergency procedures.[6][8][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound degradation.
HPLC Analysis Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Incompatible sample solvent with mobile phase. 3. Column degradation. | 1. Decrease the injection volume or dilute the sample.[11] 2. Dissolve the sample in the mobile phase whenever possible.[12] 3. Replace the guard column or the analytical column if necessary.[12] |
| Inconsistent Retention Times | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump or detector. 4. Leaks in the HPLC system. | 1. Use a column oven to maintain a constant temperature.[12][13] 2. Prepare fresh mobile phase and ensure proper mixing.[13] Degas the mobile phase before use. 3. Purge the pump to remove air bubbles.[13] 4. Check all fittings for leaks and tighten or replace as needed. |
| Noisy Baseline | 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. 3. Detector lamp nearing the end of its life. | 1. Use high-purity solvents and flush the detector cell.[11] 2. Degas the mobile phase and purge the system.[11][13] 3. Replace the detector lamp.[13] |
| No Peaks Detected | 1. Incorrect injection or no sample injected. 2. Detector is off or not set to the correct wavelength. 3. Complete degradation of the sample. | 1. Verify the injection process and ensure the syringe/autosampler is functioning correctly. 2. Check that the detector is on and set to the appropriate wavelength (e.g., 210 nm for organic acids). 3. Prepare a fresh sample and analyze immediately. |
Experimental Protocols
Protocol: HPLC Analysis of this compound and its Degradation Products
This protocol provides a general method for the analysis of this compound and its primary degradation products, acetate and pyruvate, using reversed-phase HPLC with UV detection.
1. Materials and Reagents:
-
This compound standard
-
Sodium pyruvate standard
-
Sodium acetate standard
-
HPLC-grade water
-
HPLC-grade sulfuric acid
-
HPLC-grade sodium sulfate (B86663)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 mm ID x 250 mm)[2]
-
Data acquisition and processing software
3. Mobile Phase Preparation:
-
Prepare a 1 mmol/L sulfuric acid solution containing 8 mmol/L sodium sulfate in HPLC-grade water.[2]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly.
4. Standard and Sample Preparation:
-
Standard Solutions: Prepare individual stock solutions of this compound, sodium pyruvate, and sodium acetate in the mobile phase. Create a mixed standard solution containing all three compounds at known concentrations.
-
Sample Solution: Dilute the experimental sample containing this compound and its potential degradation products with the mobile phase to a suitable concentration.
-
Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.
5. HPLC Conditions:
-
Column: C18 reversed-phase, 5 µm, 4.6 x 250 mm[2]
-
Mobile Phase: 1 mmol/L Sulfuric Acid + 8 mmol/L Sodium Sulfate[2]
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 10 µL[2]
-
Column Temperature: 25°C[2]
-
Detection: UV at 210 nm[2]
6. Analysis:
-
Inject the mixed standard solution to determine the retention times for this compound, pyruvate, and acetate.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the concentration of each compound by comparing the peak areas in the sample to the peak areas in the standard solutions.
Visualizations
Caption: Enzymatic degradation pathway of this compound.
Caption: General workflow for HPLC analysis.
References
- 1. This compound | High-Purity Research Compound [benchchem.com]
- 2. scioninstruments.com [scioninstruments.com]
- 3. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]
- 4. scribd.com [scribd.com]
- 5. shimadzu.com [shimadzu.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Optimizing Reaction Conditions for Acetylpyruvic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of acetylpyruvic acid derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, particularly through common reactions like the Knoevenagel condensation and Hantzsch pyridine (B92270) synthesis.
Issue 1: Low or No Product Yield in Knoevenagel Condensation
Q: My Knoevenagel condensation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield in a Knoevenagel condensation can stem from several factors, ranging from reactant and catalyst choice to reaction conditions. Here's a systematic approach to troubleshoot this issue:
-
Inactive Methylene (B1212753) Compound: The acidity of the active methylene compound is crucial. If the pKa is too high, deprotonation by the weak base catalyst will be inefficient.
-
Solution: Ensure your active methylene compound has sufficiently electron-withdrawing groups (e.g., -CN, -COOR, -COR). Common choices include malononitrile, ethyl cyanoacetate, and diethyl malonate.[1]
-
-
Catalyst Inefficiency: The choice and amount of catalyst are critical. Weak bases like piperidine (B6355638), pyridine, or ammonium (B1175870) salts are typically used.[1] Using a strong base can lead to self-condensation of the aldehyde or ketone.[1]
-
Unfavorable Reaction Conditions: Temperature, solvent, and reaction time significantly impact the reaction outcome.
-
Steric Hindrance: Bulky substituents on either the carbonyl compound or the active methylene compound can hinder the reaction.[1]
-
Solution: If possible, consider using less sterically hindered starting materials. Longer reaction times or higher temperatures might be necessary to overcome steric hindrance.[1]
-
Issue 2: Formation of Side Products in Knoevenagel Condensation
Q: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize their formation?
A: The two most common side reactions in Knoevenagel condensations are the self-condensation of the carbonyl compound and the Michael addition of the active methylene compound to the product.[1]
-
Minimizing Self-Condensation of the Carbonyl Compound:
-
Control Reactant Addition: Add the carbonyl compound slowly to the mixture of the active methylene compound and the catalyst. This keeps the concentration of the enolizable carbonyl compound low at any given time.[1]
-
-
Minimizing Michael Addition:
-
Stoichiometry Control: Use a slight excess of the carbonyl compound to ensure the active methylene compound is consumed, preventing it from adding to the product.
-
Reaction Time: Avoid prolonged reaction times after the initial product is formed.
-
Issue 3: Low Yield in Hantzsch Pyridine Synthesis
Q: My Hantzsch reaction for synthesizing a dihydropyridine (B1217469) derivative of this compound is giving a low yield. What are the common causes and solutions?
A: Low yields in the Hantzsch synthesis can be attributed to several factors, including reaction conditions and the stability of the intermediates.
-
Suboptimal Temperature: The reaction temperature can influence the rate of competing side reactions.
-
Solution: Optimize the reaction temperature. While some reactions proceed well at room temperature, others may require refluxing in a solvent like ethanol.[5]
-
-
Inefficient Catalyst: The choice of catalyst is crucial for promoting the condensation steps.
-
Solution: While classical Hantzsch synthesis uses ammonia (B1221849) or ammonium acetate, various catalysts have been explored to improve yields.[5] Lewis acids like Zn[(L)proline]₂ have been used effectively, even under solvent-free conditions.[6]
-
-
Solvent Effects: The solvent can influence the solubility of reactants and intermediates, affecting the reaction rate.
-
Incomplete Oxidation: The initial product of the Hantzsch reaction is a dihydropyridine, which often needs to be oxidized to the final pyridine derivative.
-
Solution: Ensure the oxidation step is complete by using a suitable oxidizing agent and monitoring the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing derivatives of this compound?
A1: The most common methods involve condensation reactions that utilize the reactive dicarbonyl moiety of this compound. These include:
-
Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with a carbonyl group, followed by dehydration.[1] It is widely used to form C=C bonds.
-
Hantzsch Pyridine Synthesis: This is a multi-component reaction between an aldehyde, two equivalents of a β-keto ester (like an this compound ester), and a nitrogen donor (e.g., ammonia or ammonium acetate) to form dihydropyridines, which can then be oxidized to pyridines.[5]
-
Paal-Knorr Pyrrole (B145914) Synthesis: This method can be used to synthesize pyrrole derivatives from 1,4-dicarbonyl compounds (which can be derived from this compound) and an amine or ammonia.
Q2: How can I purify my synthesized this compound derivatives?
A2: Purification is commonly achieved through recrystallization. The choice of solvent is critical and depends on the solubility of the product and impurities. Common solvent systems include ethanol, water, or mixtures like ethanol/water. Column chromatography can also be employed for more challenging separations. For some derivatives, purification can be as simple as washing the filtered product with a suitable solvent, like cold ethanol.[2]
Q3: What is a significant side reaction to be aware of during the synthesis and subsequent reactions of this compound derivatives?
A3: A significant side reaction, particularly under acidic or high-temperature conditions, is intramolecular cyclization. For example, in the synthesis of certain heterocyclic derivatives, unintended cyclization pathways can lead to the formation of undesired ring systems. Careful control of pH and temperature is crucial to minimize these side reactions.
Q4: Are there "green" or more environmentally friendly approaches to synthesizing this compound derivatives?
A4: Yes, there is growing interest in developing greener synthetic methods. This includes the use of:
-
Alternative Catalysts: Replacing traditional catalysts like pyridine and piperidine with more benign options such as ammonium bicarbonate or boric acid.[1][2]
-
Solvent-Free Conditions: Performing reactions without a solvent can reduce waste and simplify purification.[6]
-
Alternative Energy Sources: Microwave irradiation has been shown to accelerate some reactions, potentially leading to higher yields and shorter reaction times.[6]
Data Presentation
Table 1: Effect of Catalyst on Knoevenagel Condensation Yield
| Catalyst | Aldehyde | Active Methylene Compound | Solvent | Temperature (°C) | Yield (%) | Reference |
| Piperidine/AcOH | 2-(1-phenylvinyl)benzaldehyde | Methyl malonate | Benzene | 80 | 75 | [7] |
| TiCl₄-pyridine | 2-(1-phenylvinyl)benzaldehyde | Methyl malonate | CH₂Cl₂ | Room Temp | 79 | [7] |
| Boric Acid (10 mol%) | 4-chlorobenzaldehyde | Malononitrile | Ethanol | Room Temp | Good to Excellent | [2] |
| Potassium Phosphate | Various aldehydes | Phenylsulfonylacetonitrile | Ethanol | Room Temp | >80 | [3] |
Table 2: Optimization of Hantzsch Reaction Conditions
| Aldehyde | β-Keto Ester | Nitrogen Source | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | None | Ethanol | Reflux | Not specified, classical method | [5] |
| Various aldehydes | Ethyl acetoacetate | Ammonium acetate | Zn[(L)proline]₂ | Solvent-free | Microwave | Moderate to Good | [6] |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | [Ru(bpy)₃]²⁺ | MeCN-CHCl₃ | Visible light, O₂ | 77 (for 2-arylpyridine) | [8] |
| Benzaldehyde | Asymmetric β-keto esters | Ammonium acetate | None | Not specified | Not specified | 49-60 (asymmetric) | [9] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
-
Reactant Preparation: Dissolve the active methylene compound (1 equivalent) and the catalyst (e.g., 0.1 equivalents of piperidine) in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a reflux condenser.
-
Aldehyde Addition: Slowly add the aldehyde (1 equivalent) to the solution.
-
Reaction: Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Protocol 2: General Procedure for Hantzsch Pyridine Synthesis
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 equivalent), the this compound ester (2 equivalents), and the nitrogen source (e.g., ammonium acetate, 1.1 equivalents).
-
Solvent and Catalyst: Add a suitable solvent (e.g., ethanol) and any catalyst if required.
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC until the starting materials are consumed.
-
Isolation of Dihydropyridine: Cool the reaction mixture. The dihydropyridine product may precipitate and can be collected by filtration. If not, the solvent is removed, and the crude product is isolated.
-
Oxidation (if required): Dissolve the crude dihydropyridine in a suitable solvent (e.g., acetic acid) and treat it with an oxidizing agent (e.g., nitric acid) to form the pyridine derivative.
-
Purification: The final product is purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for optimizing reaction conditions.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetylpyruvic Acid HPLC Analysis Technical Support Center
Welcome to the technical support center for the HPLC analysis of acetylpyruvic acid. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide clear guidance for method development and execution.
Frequently Asked Questions (FAQs)
Q1: What is a common issue encountered during the HPLC analysis of this compound?
A key challenge in the HPLC analysis of this compound is its potential for hydrolysis, which leads to the formation of acetate (B1210297) and pyruvate. This instability can manifest as poor reproducibility, decreasing peak area of the main analyte over time, and the appearance of new peaks in the chromatogram. It is crucial to critically evaluate HPLC detection limits and be prepared for the identification of these degradation products.[1]
Q2: What type of HPLC column is typically used for this compound analysis?
For the analysis of polar organic acids like this compound and its potential degradation products, reversed-phase columns such as C18 or C8 are commonly employed.[2][3] These columns provide sufficient retention for polar compounds when used with highly aqueous mobile phases.
Q3: What mobile phase composition is recommended for the analysis of this compound?
A mobile phase with an acidic pH is generally recommended to ensure that organic acids are in their protonated form, which improves retention and peak shape on reversed-phase columns. Common choices include aqueous solutions of phosphate (B84403) buffers or acetic acid.[3] For instance, a mobile phase of methanol (B129727) and 1% acetic acid has been used for the separation of similar compounds.[3]
Q4: What is the optimal UV detection wavelength for this compound?
Organic acids typically exhibit UV absorbance in the short wavelength region. A wavelength of around 210 nm is often used for the detection of compounds with carboxyl groups.[4]
Q5: How can I improve the sensitivity of my this compound analysis?
If sensitivity is an issue, derivatization of the ketoacid functional group can be employed to enhance UV detectability. For example, pyruvic acid has been converted to quinoxalones to improve its detection.[5][6]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of this compound, providing potential causes and solutions.
Problem 1: Rapidly Decreasing Peak Area or Disappearing Peak
| Potential Cause | Solution |
| Analyte Instability/Degradation: this compound is susceptible to hydrolysis, breaking down into acetate and pyruvate.[1] | - Prepare samples fresh and analyze them immediately. - Keep sample vials in a cooled autosampler if possible. - Evaluate sample stability over time by reinjecting the same sample at different time points. - Consider using a mobile phase with a lower pH to potentially slow down hydrolysis. |
| Sample Adsorption: The analyte may be adsorbing to parts of the HPLC system. | - Passivate the HPLC system, particularly if working with biological samples. - Use biocompatible PEEK tubing and fittings. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Solution |
| Secondary Interactions: The acidic nature of this compound can lead to interactions with residual silanols on the silica-based column, causing peak tailing. | - Lower the mobile phase pH (e.g., to between 2 and 3) to suppress the ionization of silanol (B1196071) groups. - Use a modern, high-purity silica (B1680970) column with end-capping. - Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in small concentrations (e.g., 0.1%). |
| Column Overload: Injecting too concentrated a sample can lead to peak fronting. | - Dilute the sample and reinject. - Use a column with a higher loading capacity or a larger internal diameter. |
| Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | - Whenever possible, dissolve the sample in the mobile phase. |
Problem 3: Shifting Retention Times
| Potential Cause | Solution |
| Inconsistent Mobile Phase Composition: Small variations in the mobile phase preparation can lead to significant shifts in retention time for polar analytes. | - Prepare mobile phase accurately and consistently. - Ensure adequate mixing of mobile phase components. - Degas the mobile phase properly to prevent bubble formation in the pump. |
| Column Temperature Fluctuations: Changes in ambient temperature can affect retention times. | - Use a column oven to maintain a constant and controlled temperature. |
| Column Equilibration: Insufficient equilibration time between runs, especially in gradient elution, can cause retention time drift. | - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Problem 4: Appearance of Unexpected Peaks
| Potential Cause | Solution |
| Analyte Degradation: As mentioned, this compound can hydrolyze to acetate and pyruvate.[1] | - Confirm the identity of the extra peaks by injecting standards of the suspected degradation products (acetate and pyruvate). - Implement the solutions for analyte instability described in Problem 1. |
| Contamination: Ghost peaks can arise from contamination in the sample, mobile phase, or from the previous injection. | - Run a blank injection (mobile phase only) to identify ghost peaks. - Ensure high purity (HPLC grade) solvents and reagents are used for mobile phase preparation. - Implement a sufficient column wash at the end of each run to elute late-eluting compounds. |
Experimental Protocols
Representative HPLC Method for this compound Analysis
This protocol is a starting point for method development and may require optimization for specific sample matrices.
-
Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water (pH ~2.1)
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0.0 98 2 10.0 98 2 15.0 50 50 20.0 50 50 20.1 98 2 | 25.0 | 98 | 2 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase (98:2 Water:Acetonitrile with 0.1% Phosphoric acid). Filter through a 0.45 µm syringe filter before injection.
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common HPLC issues.
Logical Relationships of this compound Analysis Issues
Caption: Relationships between the core issue of instability and other HPLC problems.
References
- 1. This compound | High-Purity Research Compound [benchchem.com]
- 2. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.co.kr [shimadzu.co.kr]
- 5. High-performance liquid chromatography of pyruvic and alpha-ketoglutaric acids and its application to urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single determination of α-ketoglutaric acid and pyruvic acid in beer by HPLC with UV detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Acetylpyruvic Acid Solutions: Technical Support Center
Welcome to the technical support center for acetylpyruvic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
This compound (also known as 2,4-dioxopentanoic acid) is a highly reactive β-diketone carboxylic acid, which contributes to its utility in synthesis but also to its inherent instability in solution.[1] In aqueous solutions, it can undergo degradation, and its stability is significantly influenced by factors such as pH, temperature, and exposure to light and air.[2][3] It is known to be sensitive to air and light, and pyruvic acid, a related compound, is known to polymerize and decompose upon standing.[4][5]
Q2: What are the primary degradation pathways for this compound in solution?
The primary degradation pathway for this compound is hydrolysis. In the presence of water, it can break down into acetic acid and pyruvic acid. This process can be catalyzed by enzymes like acetylpyruvate (B1236944) hydrolase in biological systems.[1] Additionally, as a β-keto acid, it may be susceptible to decarboxylation under certain conditions, particularly at elevated temperatures.
Q3: How does pH affect the stability of this compound solutions?
Q4: What are the recommended storage conditions for this compound stock solutions?
To maximize the shelf-life of this compound solutions, the following storage conditions are recommended:
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Temperature: Store solutions at 2-8°C.[9]
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Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.[3]
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Atmosphere: For long-term storage, it is recommended to store solutions under an inert gas like argon or nitrogen to prevent oxidation.[2][10]
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Preparation: Prepare solutions fresh whenever possible, especially for sensitive assays. If storing, do so in small, single-use aliquots to avoid repeated freeze-thaw cycles and contamination.
Q5: How can I monitor the stability of my this compound solution?
The stability of this compound solutions can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method to quantify the parent compound and detect the appearance of degradation products.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more sensitive detection and identification of degradation products.[9][11] Regular analysis of your stock solution against a freshly prepared standard is recommended to ensure its integrity.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Experimental Results
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound Stock Solution | 1. Prepare Fresh Solutions: Discard the old stock solution and prepare a new one from solid this compound. Compare experimental results using the fresh solution. 2. Verify Concentration: Use an analytical method like HPLC-UV or UV-Vis spectroscopy to confirm the concentration of your stock solution before use. 3. Optimize Storage: Ensure solutions are stored at 2-8°C, protected from light, and preferably under an inert atmosphere.[2][3][9] Aliquot stock solutions to minimize freeze-thaw cycles. |
| pH Shift in Experimental Medium | 1. Monitor pH: Measure the pH of your experimental medium before and after the addition of the this compound solution. 2. Use Appropriate Buffers: Ensure your experimental medium is adequately buffered to maintain a stable pH throughout the experiment. |
| Interaction with Other Reagents | 1. Review Reagent Compatibility: this compound is incompatible with strong oxidizing agents and strong bases.[12] Review all components in your assay for potential incompatibilities. 2. Perform Control Experiments: Run control experiments excluding other reagents one by one to identify any potential interactions. |
Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC)
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | 1. Identify Peaks: If using LC-MS, attempt to identify the mass of the unexpected peaks to correlate them with potential degradation products like acetic acid or pyruvic acid. 2. Conduct Forced Degradation Study: Intentionally degrade a sample of this compound (e.g., by adjusting pH to extremes or heating) and analyze it to see if the unknown peaks correspond to the degradation products. |
| Presence of Tautomers | 1. Understand Tautomerism: this compound exists as keto and enol tautomers.[1] Depending on the solvent and pH, both forms may be present and could potentially be separated by chromatography, leading to multiple peaks. 2. Adjust pH of Mobile Phase: Altering the pH of the HPLC mobile phase may shift the equilibrium and cause the peaks to merge or change in proportion, helping to confirm if they are tautomers. |
Data on Factors Affecting Stability
While specific kinetic data for this compound is limited in the literature, the following table summarizes the expected impact of various factors on its stability based on the general chemical properties of β-dicarbonyl and α-keto acids.
| Factor | Expected Impact on Stability | Rationale |
| Elevated Temperature (>25°C) | Decreased Stability | Increased rate of hydrolysis and potential for decarboxylation.[5] |
| Strongly Acidic pH (< 4) | May Decrease Stability | Can catalyze hydrolysis and keto-enol tautomerism.[6][7] |
| Strongly Basic pH (> 8) | Decreased Stability | Base-catalyzed hydrolysis and enolization can lead to further reactions.[7] |
| Exposure to UV/Visible Light | Decreased Stability | β-dicarbonyl compounds can be sensitive to light, leading to photochemical degradation.[3] |
| Presence of Oxidizing Agents | Decreased Stability | The enol tautomer is particularly susceptible to oxidation.[8] |
| Presence of Transition Metals | May Decrease Stability | Metal ions can catalyze degradation reactions. |
Experimental Protocols
Protocol: Stability Assessment of this compound in Aqueous Solution by HPLC-UV
1. Objective: To determine the stability of this compound in a buffered aqueous solution over time at different temperatures.
2. Materials:
-
This compound (solid, high purity)
-
HPLC-grade water
-
HPLC-grade acetonitrile
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Phosphate (B84403) buffer components (e.g., sodium phosphate monobasic and dibasic)
-
pH meter
-
HPLC system with UV detector
-
C18 reversed-phase HPLC column
-
Volumetric flasks, pipettes, and autosampler vials
3. Method:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of solid this compound and dissolve it in the desired buffer (e.g., 100 mM phosphate buffer, pH 6.0) to make a concentrated stock solution (e.g., 10 mg/mL).
-
Filter the stock solution through a 0.22 µm syringe filter.
-
-
Sample Preparation for Stability Study:
-
Dilute the stock solution with the same buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Dispense aliquots of this solution into amber HPLC vials.
-
Prepare two sets of samples for each time point. One set will be stored at a refrigerated temperature (4°C) and the other at room temperature (25°C).
-
-
Time Points:
-
Define the time points for analysis (e.g., T=0, 2, 4, 8, 24, 48, and 72 hours).
-
-
HPLC Analysis:
-
Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution to establish the initial concentration.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic mixture of 95% 20 mM phosphate buffer (pH 3.0) and 5% acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (or an experimentally determined λmax)
-
Column Temperature: 25°C
-
-
Subsequent Analyses: At each specified time point, retrieve one vial from each storage condition and analyze by HPLC.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point based on the peak area relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Observe the appearance and growth of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: Keto-enol tautomerism and hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. This compound | High-Purity Research Compound [benchchem.com]
- 2. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. shimadzu.com [shimadzu.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 8. The enol tautomer of indole-3-pyruvic acid as a biological switch in stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyruvic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. Hydrolysis of the acetyl-CoA allosteric activator by Staphylococcus aureus pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
Acetylpyruvic Acid Purification: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude acetylpyruvic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying crude this compound are recrystallization and column chromatography.[1] The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the product. For thermally sensitive compounds like this compound, methods that avoid high temperatures are preferable.
Q2: What are the likely impurities in my crude this compound?
A2: Impurities will vary based on the synthetic or biological production method. Common impurities in biologically produced organic acids can include other organic acids (such as acetic, lactic, and formic acids), amino acids, and residual sugars.[2] For chemically synthesized this compound, impurities may include unreacted starting materials, by-products of side reactions, and residual solvents.
Q3: My this compound appears to be degrading or polymerizing during purification. What can I do?
A3: this compound's structural relative, pyruvic acid, is known to be unstable at elevated temperatures and has a tendency to polymerize.[3] It is likely that this compound shares this sensitivity. To minimize degradation, avoid excessive heat during all purification steps. When concentrating solutions, use a rotary evaporator at low temperatures and reduced pressure. Store the purified compound at a low temperature, preferably under an inert atmosphere.
Q4: Can I use distillation for purification?
A4: Distillation is generally not recommended for pyruvic acid due to its thermal instability, and similar caution should be exercised with this compound.[3] Decomposition and polymerization are significant risks at the high temperatures required for distillation.[3]
Troubleshooting Guides
Recrystallization
Issue 1: Oiling Out - The compound separates as a liquid instead of forming crystals.
-
Cause: The boiling point of the recrystallization solvent is higher than the melting point of the this compound, or the solution is supersaturated.
-
Solution:
-
Re-heat the solution to dissolve the oil.
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Add a small amount of a co-solvent in which the compound is more soluble to reduce the saturation level.
-
Allow the solution to cool more slowly to give the crystals time to form properly.
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Consider using a different solvent system with a lower boiling point.
-
Issue 2: No Crystal Formation Upon Cooling.
-
Cause: The solution is not sufficiently saturated, or nucleation has not been initiated.
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of pure this compound to the solution.
-
-
Increase Concentration: If induction methods fail, evaporate some of the solvent to increase the concentration of the compound and then attempt to cool and crystallize again.
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Use an Anti-Solvent: Slowly add a solvent in which this compound is insoluble (an anti-solvent) to the cooled solution until turbidity persists. This should promote precipitation. A patent for the related sodium pyruvate (B1213749) uses the addition of an aqueous solution to ethanol (B145695) to induce precipitation.[4]
-
Issue 3: Poor Recovery of the Purified Compound.
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Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.
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Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
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Thorough Cooling: Ensure the crystallization mixture is thoroughly chilled in an ice bath before filtration to minimize solubility.
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Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.
-
Column Chromatography
Issue 1: Poor Separation of this compound from Impurities.
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Cause: The chosen solvent system (eluent) has either too high or too low polarity.
-
Solution:
-
Optimize Eluent: Use thin-layer chromatography (TLC) to test various solvent systems and find one that gives good separation between the this compound and the impurities (aim for a retention factor, Rf, of 0.2-0.4 for the this compound).
-
Solvent Gradient: If a single solvent system is ineffective, use a gradient elution, starting with a low polarity solvent and gradually increasing the polarity.
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Stationary Phase: Ensure you are using the appropriate stationary phase. Silica (B1680970) gel is common, but for highly polar compounds, alumina (B75360) or a reverse-phase silica (like C18) might be more effective.
-
Issue 2: Tailing of the Compound Band on the Column.
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Cause: The compound is interacting too strongly with the stationary phase, often due to its acidic nature.
-
Solution:
-
Acidify the Eluent: Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent. This will protonate the this compound and reduce its interaction with the silica gel, resulting in sharper bands.
-
Lower Sample Concentration: Overloading the column can lead to tailing. Use a more dilute solution of your crude product.
-
Quantitative Data Summary
The following table summarizes typical parameters for the purification of organic acids, which can be adapted for this compound. Note that optimal conditions should be determined empirically.
| Parameter | Recrystallization | Column Chromatography | Reactive Extraction |
| Typical Solvents | Ethyl acetate/Hexane, Toluene, Water/Ethanol | Ethyl acetate/Hexane, Dichloromethane/Methanol | Organic Phase: Trioctylamine (TOA) in a diluent (e.g., octanol) |
| Typical Purity | >95% | >99% | 97% (for pyruvic acid)[5] |
| Typical Recovery | 60-85% | 70-95% | 71-82% (for pyruvic acid)[5] |
| Key Variable | Solvent choice & cooling rate | Eluent polarity | Organic phase composition & pH |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (e.g., Ethyl Acetate/Hexane)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (ethyl acetate) and gently heat while stirring until the solid dissolves completely.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If no crystals form, proceed to induce crystallization (see Troubleshooting).
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Anti-Solvent Addition: Once at room temperature, slowly add the less soluble solvent (hexane) until the solution becomes slightly cloudy.
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Chilling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane.
-
Drying: Dry the purified crystals under a vacuum to remove residual solvents.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a column with silica gel in a low-polarity solvent (e.g., 9:1 hexane/ethyl acetate).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Run the column with the optimized eluent system, collecting fractions.
-
Analysis: Monitor the fractions using TLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. This compound | High-Purity Research Compound [benchchem.com]
- 2. commons.und.edu [commons.und.edu]
- 3. researchgate.net [researchgate.net]
- 4. CN104045547A - Method for preparing sodium pyruvate by recrystallization - Google Patents [patents.google.com]
- 5. Recovery of pyruvic acid from biotransformation solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acetylpyruvic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of acetylpyruvic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Reagents: Acetic anhydride (B1165640) may have hydrolyzed due to improper storage. Pyruvic acid can undergo self-condensation or degradation over time. | 1. Reagent Quality Check: Use freshly opened or properly stored anhydrous acetic anhydride. Verify the purity of pyruvic acid via techniques like NMR or titration before use. |
| 2. Ineffective Base: The base used may not be strong enough to deprotonate pyruvic acid efficiently for the condensation reaction. | 2. Base Selection: Consider using a stronger, non-nucleophilic base. Ensure the base is anhydrous. | |
| 3. Unfavorable Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. | 3. Temperature Optimization: Experiment with a range of temperatures. Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS. | |
| Presence of Multiple Spots on TLC/Peaks in LC-MS | 1. Self-Condensation of Pyruvic Acid: Pyruvic acid can react with itself, especially in the presence of a base, leading to various condensation products.[1][2] | 1. Controlled Addition: Add the base slowly to a cooled solution of pyruvic acid and acetic anhydride to minimize the concentration of the pyruvic acid enolate available for self-condensation. |
| 2. Hydrolysis of Acetic Anhydride: Presence of water in the reaction mixture will lead to the formation of acetic acid.[3][4] | 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| 3. Formation of Aceto-pyruvic Anhydride: Ketene, which can be formed from the pyrolysis of acetone, can react with pyruvic acid to form aceto-pyruvic anhydride.[5] While not a direct side reaction of the intended synthesis, it's a known related compound. | 3. Purity of Starting Materials: Ensure the starting materials are free from contaminants that could lead to unexpected products. | |
| Product is a Dark, Tarry Substance | 1. Polymerization/Decomposition: this compound, being a β-dicarbonyl compound, can be unstable and prone to polymerization or decomposition, especially at elevated temperatures or in the presence of impurities. Pyruvic acid itself can decompose with the evolution of CO2.[6] | 1. Temperature Control & Purification: Maintain a controlled, low to moderate reaction temperature. Proceed with purification steps promptly after the reaction is complete. Consider purification methods suitable for potentially unstable compounds, such as flash chromatography at low temperatures. |
| Difficulty in Product Purification | 1. Similar Polarity of Byproducts: Side products, such as pyruvic acid self-condensation products, may have similar polarities to the desired this compound, making chromatographic separation challenging. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation. Consider alternative purification techniques like recrystallization if a suitable solvent can be found. |
| 2. Product Instability on Silica (B1680970) Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. | 2. Alternative Stationary Phase: If product degradation on silica is suspected, consider using a less acidic stationary phase, such as alumina (B75360) (basic or neutral), or reverse-phase chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in this compound synthesis?
A1: The most probable and significant side reaction is the self-condensation of pyruvic acid.[1][7] In the presence of a base, the enolate of pyruvic acid can attack another molecule of pyruvic acid, leading to a variety of byproducts, including the formation of zymonic acid.[1][2]
Q2: How can I minimize the formation of acetic acid as an impurity?
A2: Acetic acid is primarily formed from the hydrolysis of acetic anhydride.[3][4] To minimize its formation, it is crucial to maintain strictly anhydrous reaction conditions. This includes using anhydrous solvents, drying all glassware thoroughly before use, and running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Q3: My final product is colored. Is this normal?
A3: Pure this compound should be a colorless to pale yellow compound. A significant color, especially a dark or tarry appearance, often indicates the presence of impurities due to decomposition or polymerization reactions.[6] It is advisable to purify the product to remove these colored impurities.
Q4: What analytical techniques are best for monitoring the reaction and assessing product purity?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For assessing the purity of the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended. HPLC can provide quantitative information about purity, while NMR can confirm the structure of the desired product and identify any impurities.
Experimental Protocols
General Protocol for this compound Synthesis (Illustrative)
Disclaimer: This is a generalized protocol based on the principles of Claisen-type condensation reactions and should be optimized for specific laboratory conditions.
-
Preparation: All glassware should be oven-dried at 120°C for at least 4 hours and allowed to cool in a desiccator over a drying agent. The reaction should be set up under an inert atmosphere (nitrogen or argon).
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve pyruvic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., THF, diethyl ether).
-
Reagent Addition: Add acetic anhydride (1.1 equivalents) to the solution. Cool the mixture to 0°C in an ice bath.
-
Base Addition: Slowly add a suitable anhydrous base (e.g., sodium hydride, lithium diisopropylamide) (1.1 equivalents) to the reaction mixture via the dropping funnel, ensuring the temperature does not exceed 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Data Presentation
The following table provides an example of how to present quantitative data from optimization experiments.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | NaH | THF | 0 to rt | 4 | 45 | 85 |
| 2 | LDA | THF | -78 to rt | 3 | 60 | 92 |
| 3 | NaH | Et₂O | 0 to rt | 4 | 40 | 82 |
| 4 | LDA | Et₂O | -78 to rt | 3 | 55 | 90 |
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main synthesis pathway and common side reactions.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low yield.
References
- 1. Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Size-Dependent Sigmoidal Reaction Kinetics for Pyruvic Acid Condensation at the Air–Water Interface in Aqueous Microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 5. US2135709A - Acetic-pyruvic anhydride - Google Patents [patents.google.com]
- 6. escholarship.org [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Acetylpyruvic Acid Production
Welcome to the technical support center for acetylpyruvic acid production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding impurities and troubleshooting common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound and its esters?
A1: The synthesis of this compound, often proceeding through its ethyl ester (ethyl acetylpyruvate) via Claisen condensation, can lead to several impurities. These include:
-
Unreacted Starting Materials: Residual acetone (B3395972) and diethyl oxalate (B1200264) may remain if the reaction does not go to completion.
-
Self-Condensation Products: Acetone can undergo self-condensation in the presence of a base, leading to the formation of diacetone alcohol and mesityl oxide.
-
Hydrolysis Products: this compound is susceptible to hydrolysis under strongly basic conditions, yielding acetone and oxalic acid.[1]
-
Parapyruvate: Similar to pyruvic acid, this compound may undergo dimerization to form parapyruvate-like structures, especially under certain pH and concentration conditions.[2]
-
Solvent-Related Impurities: Residual solvents used in the reaction and purification steps (e.g., ethanol, benzene (B151609), toluene) are common impurities.
Q2: My this compound yield is lower than expected. What are the potential causes and how can I troubleshoot this?
A2: Low yields can stem from several factors throughout the synthesis and purification process. Here are some common causes and troubleshooting strategies:
-
Incomplete Reaction: The Claisen condensation is an equilibrium reaction. To drive it towards the product, it is crucial to use a strong base (like sodium ethoxide) in at least a stoichiometric amount. The final deprotonation of the β-keto ester product helps to shift the equilibrium.
-
Side Reactions: As mentioned in Q1, side reactions such as acetone self-condensation can consume starting materials and reduce the yield of the desired product. Careful control of reaction temperature and the order of reagent addition can minimize these.
-
Product Degradation: this compound is sensitive to strong bases and high temperatures.[1] Exposure to these conditions during workup and purification should be minimized. Pyruvic acid itself is known to be thermally unstable and can polymerize.[1]
-
Inefficient Extraction or Purification: Emulsion formation during aqueous workup can lead to product loss. Using a sufficient amount of acid to neutralize the reaction mixture can help prevent emulsions. Inefficient vacuum distillation can also result in a lower isolated yield.
Q3: I am observing an unknown peak in my NMR/HPLC analysis. How can I identify it?
A3: Identifying unknown impurities is a critical step in process optimization. A combination of analytical techniques is often necessary:
-
NMR Spectroscopy: 1H and 13C NMR can provide structural information about the impurity. Comparing the chemical shifts and coupling patterns to known spectra of potential byproducts (e.g., acetone self-condensation products, starting materials) can aid in identification.
-
Mass Spectrometry (MS): LC-MS or GC-MS can provide the molecular weight of the impurity, which is a key piece of information for determining its molecular formula.
-
HPLC with Diode Array Detection (DAD): Co-injecting the sample with authentic standards of suspected impurities can confirm their identity if the retention times and UV-vis spectra match.
-
Isolation and Characterization: For significant unknown impurities, isolation by preparative HPLC or column chromatography followed by detailed spectroscopic analysis (NMR, MS, IR) may be required.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Ethyl Acetylpyruvate (B1236944) | Incomplete reaction due to insufficient base. | Ensure at least one full equivalent of a strong, non-nucleophilic base (e.g., sodium ethoxide) is used. |
| Self-condensation of acetone. | Slowly add the acetone/diethyl oxalate mixture to the base solution to maintain a low concentration of the acetone enolate. | |
| Reaction temperature is too high, favoring side reactions. | Maintain the reaction temperature as specified in the protocol, often at or below room temperature. | |
| Product is Dark in Color | Polymerization or degradation of the product. | Avoid high temperatures during distillation and storage. Store the purified product under an inert atmosphere at a low temperature. |
| Emulsion Formation During Workup | Insufficient acidification of the reaction mixture. | Add a sufficient amount of cold, dilute sulfuric acid to ensure the complete neutralization of the base and dissolution of the sodium salt of the product. |
| Incomplete Removal of Solvent | Inefficient vacuum distillation. | Ensure the vacuum system is operating correctly and the distillation is carried out at the appropriate pressure and temperature to effectively remove the solvent without degrading the product. |
| Presence of Oxalic Acid Impurity | Hydrolysis of this compound during workup. | Avoid prolonged exposure to strongly basic conditions during the workup. Neutralize the reaction mixture promptly with cold acid. |
Experimental Protocols
Synthesis of Ethyl Acetylpyruvate via Claisen Condensation
This protocol is adapted from Organic Syntheses.
Materials:
-
Absolute Ethyl Alcohol
-
Sodium
-
Ethyl Oxalate
-
Acetone
-
Sulfuric Acid
-
Benzene
Procedure:
-
Prepare sodium ethoxide by dissolving sodium metal in absolute ethyl alcohol in a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer.
-
Cool the sodium ethoxide solution to room temperature.
-
Slowly add a mixture of ethyl oxalate and acetone to the stirred sodium ethoxide solution over 2-3 hours. The temperature may rise to around 40°C.
-
Continue stirring for one hour after the addition is complete. A yellow sodium salt of the product will precipitate.
-
Filter the sodium salt by suction and wash it with absolute ethyl alcohol.
-
Suspend the dried salt in a mixture of water and ice.
-
While stirring vigorously, add a cold solution of sulfuric acid to neutralize the mixture.
-
Extract the aqueous mixture with three portions of benzene.
-
Distill the benzene from the combined extracts on a water bath.
-
Purify the residue by vacuum distillation. Ethyl acetylpyruvate typically boils at 117-119°C at 29 mm Hg.
Hydrolysis of Ethyl Acetylpyruvate to this compound
Materials:
-
Ethyl Acetylpyruvate
-
Dilute Hydrochloric Acid or Sulfuric Acid
Procedure:
-
Reflux the ethyl acetylpyruvate with dilute acid (e.g., 1 M HCl) for a specified period. The progress of the reaction can be monitored by TLC or HPLC.
-
After the reaction is complete, cool the solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Data Presentation
Table 1: Typical Reaction Conditions for Ethyl Acetylpyruvate Synthesis
| Parameter | Value | Reference |
| Reactants | Acetone, Diethyl Oxalate | Organic Syntheses |
| Base | Sodium Ethoxide | Organic Syntheses |
| Solvent | Absolute Ethyl Alcohol | Organic Syntheses |
| Reaction Temperature | Maintained around 40°C during addition | Organic Syntheses |
| Purification Method | Vacuum Distillation | Organic Syntheses |
| Typical Yield | 61-66% | Organic Syntheses |
Table 2: Physical Properties of Ethyl Acetylpyruvate
| Property | Value | Reference |
| Boiling Point | 117-119 °C at 29 mm Hg | Organic Syntheses |
| 130-132 °C at 37 mm Hg | Organic Syntheses | |
| Appearance | Colorless to light yellow liquid | General Chemical Data |
Visualizations
Workflow for Ethyl Acetylpyruvate Synthesis and Purification
Caption: Workflow for the synthesis and purification of ethyl acetylpyruvate.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.
References
Technical Support Center: Acetylpyruvic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of acetylpyruvic acid (2,4-dioxopentanoic acid). Our aim is to address common challenges encountered during laboratory-scale experiments and scale-up processes.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: this compound can be synthesized through several routes, primarily involving the acylation of pyruvic acid or its derivatives. One common laboratory method involves the reaction of pyruvic acid with acetic anhydride (B1165640). Another approach is the oxidation of suitable precursors. While less common for direct synthesis of the free acid, derivatives can be prepared from the reaction of 4-acetyl-5-(1-naphthyl)furan-2,3-dione with various nucleophiles.[1] A patented method also describes the formation of aceto-pyruvic anhydride by reacting ketene (B1206846) with pyruvic acid.[2]
Q2: What are the key analytical methods for monitoring the progress and purity of this compound synthesis?
A2: High-Performance Liquid Chromatography (HPLC) is a critical tool for monitoring reaction progress and assessing the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product and intermediates. Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the characteristic functional groups (carboxylic acid, ketones).
Q3: What are the known stability issues with this compound?
A3: this compound, being a β-dicarbonyl compound, may be susceptible to degradation. Similar to pyruvic acid, it can be unstable under certain conditions. Pyruvic acid itself is known to be sensitive to high temperatures, which can cause decomposition, and it is also reactive and has a tendency to polymerize.[3] While specific stability data for this compound is limited, it is advisable to handle it under controlled temperature and pH conditions to minimize degradation.
Q4: Can this compound be purified by distillation?
A4: Caution is advised when considering distillation for purification. Pyruvic acid, a related compound, decomposes at higher temperatures, making commercial-scale distillation expensive and challenging.[3] Given the structural similarity and presence of multiple reactive functional groups, this compound may also be prone to degradation at elevated temperatures. Vacuum distillation at lower temperatures might be a possibility, but it should be approached with care, and stability studies are recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and scale-up of this compound.
Low Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using HPLC or TLC to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature, while being mindful of potential product degradation. |
| Side Reactions | The presence of impurities or moisture can lead to unwanted side reactions. Ensure all reagents and solvents are of high purity and are thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. |
| Product Degradation | This compound may degrade during the reaction or work-up. Maintain a controlled temperature throughout the process. Avoid strongly acidic or basic conditions during work-up, as these can promote degradation of β-dicarbonyl compounds. |
| Inefficient Extraction | The product may have significant solubility in the aqueous phase. Perform multiple extractions with a suitable organic solvent to maximize recovery. Salting out the aqueous layer by adding a saturated salt solution (e.g., NaCl) can also improve extraction efficiency. |
Product Purity Issues
| Potential Cause | Recommended Solution |
| Presence of Starting Materials | If the reaction has not gone to completion, unreacted starting materials will contaminate the product. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
| Formation of Byproducts | Byproducts can arise from side reactions or degradation. Analyze the impurity profile using LC-MS or GC-MS to identify the byproducts and understand their formation mechanism. This can help in optimizing the reaction to minimize their formation. |
| Co-precipitation of Impurities | During crystallization, impurities may co-precipitate with the desired product. Recrystallization from a different solvent system can help to improve purity. A multi-step purification process involving chromatography may be necessary. |
| Polymerization | Similar to pyruvic acid, this compound may have a tendency to polymerize, especially at higher concentrations or temperatures.[3] It is advisable to store the purified product at low temperatures and consider using a stabilizer if long-term storage is required. |
Experimental Protocols
Synthesis of Aceto-Pyruvic Anhydride (Illustrative)
This protocol is adapted from a patented procedure and illustrates a potential synthetic route.[2]
Materials:
-
Pyruvic acid
-
Benzene (B151609) (or other inert solvent)
-
Ketene-containing gas
-
Reaction vessel with gas inlet and stirring mechanism
Procedure:
-
Dissolve pyruvic acid in benzene in the reaction vessel.
-
Maintain the temperature of the mixture at 40-50°C.
-
Bubble ketene-containing gas through the solution with constant stirring.
-
Monitor the reaction progress by monitoring the uptake of ketene.
-
Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude aceto-pyruvic anhydride.
Note: This protocol is for illustrative purposes. Researchers should conduct a thorough risk assessment and optimize the conditions for their specific setup.
Data Presentation
Table 1: Comparison of Purification Techniques for Keto Acids
| Purification Method | Advantages | Disadvantages | Applicability to this compound |
| Distillation | Can be effective for thermally stable, volatile compounds. | Risk of thermal degradation for compounds like pyruvic acid.[3] | High risk of degradation; vacuum distillation may be feasible but requires careful optimization. |
| Crystallization | Can provide high purity product. | This compound may be difficult to crystallize; potential for co-precipitation of impurities. | Feasibility needs to be determined experimentally; screening of various solvents is recommended. |
| Chromatography | High resolution and applicable to a wide range of compounds. | Can be expensive and time-consuming for large-scale production. | Suitable for laboratory-scale purification and for obtaining high-purity material. |
| Reactive Extraction | Can be selective and efficient for separating carboxylic acids from fermentation broths.[4] | Requires the use of an extractant and subsequent back-extraction steps. | Potentially a good option for purification, especially if synthesized via a fermentation route. |
Visualizations
References
"enhancing the stability of acetylpyruvic acid for storage"
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of acetylpyruvic acid for storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound?
A1: this compound, a β-diketone carboxylic acid, is susceptible to degradation from several factors.[1][2] Like many alpha-keto acids, its stability is influenced by:
-
Temperature: Elevated temperatures can accelerate degradation.[3]
-
Moisture: The presence of water can lead to hydrolysis.[3] this compound can be enzymatically hydrolyzed to acetate (B1210297) and pyruvate.[1]
-
pH: Neutral to alkaline conditions may promote degradation pathways.[3]
-
Oxygen: As with many organic compounds, oxidation can be a degradation pathway.[3][4]
Q2: What are the ideal storage conditions for solid this compound?
A2: To maximize the shelf-life of solid this compound, the following conditions are recommended.[3][4]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage; 2-8°C for short-term storage. | Minimizes rates of degradation reactions.[3] |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | Prevents oxidation.[4] |
| Light | Store in a light-resistant container (e.g., amber vial). | Prevents photodegradation.[3][4] |
| Moisture | Use a tightly sealed container; store in a desiccator. | Protects from hydrolysis.[3][4] |
Q3: Can I store this compound in a solution? What is the recommended procedure?
A3: Long-term storage of this compound in solution is generally not recommended due to accelerated degradation.[3] If you must store it in solution for a short period, follow these guidelines:
-
Solvent: Use a suitable, dry, aprotic solvent if your experimental design allows. If an aqueous buffer is necessary, use a slightly acidic pH.
-
Temperature: Store solutions at 2-8°C for short-term use. For longer periods, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[3]
-
Preparation: Always prepare solutions fresh whenever possible for the most reliable results.[3]
Q4: What are the visual and analytical signs of this compound degradation?
A4: Degradation of this compound may be indicated by the following:
-
Visual Signs: A noticeable change in color (e.g., yellowing) or the appearance of particulate matter.[3]
-
Analytical Signs: The most reliable method to assess degradation is through analytical techniques such as HPLC, which can show a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. NMR spectroscopy can also be used to detect structural changes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of this compound stock. | Prepare fresh stock solutions before each experiment. If using a previously prepared solution, verify its purity via HPLC or another suitable analytical method. |
| Precipitate forms in a stored aqueous solution. | The compound may be polymerizing or degrading into less soluble products. | Discard the solution. For future preparations, consider using a co-solvent if compatible with your experiment, or prepare smaller, single-use aliquots to store frozen. |
| A freshly opened bottle of solid this compound appears discolored. | The compound may have been exposed to light, heat, or moisture during shipping or previous storage. | It is recommended to test the purity of the compound before use. If significant degradation is suspected, a new batch should be used to ensure the integrity of your experimental results. |
Experimental Protocols
Protocol 1: Lyophilization for Long-Term Storage
Lyophilization (freeze-drying) is an effective method for removing residual moisture and enhancing the long-term stability of this compound.[3]
Materials:
-
This compound
-
Lyophilization vials
-
Suitable solvent in which the compound is stable and readily soluble (e.g., a solvent with a low freezing point that can be easily sublimated)
-
Lyophilizer (freeze-dryer)
Procedure:
-
Dissolve the this compound in the chosen solvent at a known concentration.
-
Aseptically filter the solution if necessary for your application.
-
Dispense the solution into lyophilization vials in single-use aliquots.
-
Partially insert stoppers into the vials.
-
Freeze the solution in the lyophilizer or a suitable freezer. A common practice for small molecules is to freeze at a controlled rate to around -40°C.
-
Once frozen, apply a vacuum to the lyophilizer chamber.
-
Begin the primary drying phase by gradually increasing the shelf temperature to facilitate sublimation of the solvent. The temperature should be kept below the eutectic point of the formulation.
-
After the bulk of the solvent has been removed, initiate the secondary drying phase by further increasing the temperature to remove residual moisture.
-
Once the cycle is complete, backfill the chamber with an inert gas like nitrogen or argon before fully stoppering the vials.
-
Store the lyophilized powder at -20°C or below in a desiccated environment.
Protocol 2: Preparation and Storage of a Stabilized Stock Solution
If a solution is required for a series of experiments, preparing a stabilized stock solution can be a practical approach.
Materials:
-
This compound
-
Anhydrous, aprotic solvent (e.g., anhydrous DMSO or DMF, if compatible with the experimental system)
-
Inert gas (argon or nitrogen)
-
Dry, sterile, amber glass vials with screw caps
Procedure:
-
Dry the vials and any other glassware in an oven and allow them to cool in a desiccator.
-
Weigh the desired amount of this compound in a vial under a stream of inert gas.
-
Add the appropriate volume of anhydrous solvent to the vial to achieve the desired concentration.
-
Briefly sonicate or vortex if necessary to fully dissolve the compound.
-
Purge the headspace of the vial with inert gas before tightly sealing the cap.
-
Wrap the cap with parafilm to provide an additional barrier against moisture.
-
Store the stock solution at -20°C or -80°C.
-
When needed, remove the solution from the freezer and allow it to come to room temperature before opening to prevent condensation from introducing moisture.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Hydrolytic degradation of this compound.
Caption: Decision tree for this compound storage.
References
Validation & Comparative
A Comparative Analysis of Acetylpyruvic Acid Synthesis Methods
For researchers and professionals in drug development and organic chemistry, the efficient synthesis of key intermediates is paramount. Acetylpyruvic acid (2,4-dioxopentanoic acid), a versatile β-diketone carboxylic acid, serves as a crucial building block in the synthesis of various heterocyclic compounds and as a significant metabolic intermediate. This guide provides a comparative analysis of two prominent methods for the synthesis of this compound: Selenium Dioxide Oxidation and a modified Claisen Condensation based on the Mumm and Bergell procedure.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative metrics for the two synthesis methods, offering a clear and concise comparison of their performance.
| Metric | Selenium Dioxide Oxidation | Modified Claisen Condensation |
| Yield | 78-85%[1] | ~70%[2] |
| Purity | ≥98% (HPLC)[1] | High purity after recrystallization[2] |
| Key Catalyst/Reagent | Selenium Dioxide (SeO₂)[1] | Sodium Ethoxide or Sodium Metal[3] |
| Primary Starting Materials | An appropriate ketone or alkyne precursor | Ethyl acetate (B1210297) and Ethyl oxalate (B1200264) |
| Key Optimized Variables | Temperature (80–100°C), Solvent[1] | Reaction time, Temperature, Purification method |
Experimental Protocols
Below are the detailed methodologies for the two compared synthesis methods. These protocols are compiled from available literature and are intended to provide a comprehensive guide for laboratory replication.
Method 1: Selenium Dioxide Oxidation
This method offers high purity and a good yield for the synthesis of this compound. The key to this process is the selective oxidation of a suitable organic precursor using selenium dioxide.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the chosen starting material (e.g., a suitable diketone or a precursor that can be oxidized to the desired structure) in a solvent such as dioxane or a mixture of acetic acid and water.
-
Reagent Addition: Add a stoichiometric amount of selenium dioxide (SeO₂) to the solution. The addition should be done cautiously as the reaction can be exothermic.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-100°C.[1] The optimal temperature will depend on the specific substrate and solvent used.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The precipitated elemental selenium (a black solid) is removed by filtration.
-
Purification: The filtrate is then concentrated under reduced pressure to remove the solvent. The crude this compound is purified by a suitable method, such as recrystallization from a solvent mixture like ethanol/water or by column chromatography, to yield the final product with a purity of ≥98%.[1]
Method 2: Modified Claisen Condensation (Mumm and Bergell Procedure)
This classic method involves a Claisen condensation of an ester with an oxalate ester, followed by hydrolysis and decarboxylation to yield the β-diketo acid. The procedure described by Mumm and Bergell has been modified to improve yields and consistency.[2]
Experimental Protocol:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by reacting clean sodium metal with absolute ethanol.
-
Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl acetate and diethyl oxalate dropwise at a controlled temperature (typically cooled in an ice bath). The reaction mixture is then stirred at room temperature for several hours to allow the condensation to complete.
-
Hydrolysis: The resulting sodio-ester compound is hydrolyzed by the addition of a calculated amount of aqueous acid (e.g., sulfuric acid) while keeping the temperature low to prevent decomposition.
-
Work-up and Extraction: The acidic aqueous solution is extracted several times with a suitable organic solvent like diethyl ether. The combined organic extracts are then washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation followed by recrystallization from a suitable solvent to yield pure this compound. This method has been reported to yield approximately 70% of the pure compound.[2]
Visualization of the Comparative Analysis Workflow
The following diagram illustrates the logical workflow of this comparative analysis, from the initial identification of synthesis methods to the final evaluation based on key performance indicators.
Caption: Workflow for the comparative analysis of this compound synthesis methods.
References
Validating Acetylpyruvic Acid Purity: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for validating the purity of acetylpyruvic acid (2,4-dioxopentanoic acid), a key building block in organic synthesis and a significant metabolic intermediate. High-performance liquid chromatography (HPLC) is presented as the primary method, with its performance objectively compared against alternative techniques, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) for this compound Purity
Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a robust and widely used method for the quantitative analysis of organic acids, including this compound. This technique offers excellent resolution, sensitivity, and specificity for separating the target analyte from potential impurities.
Experimental Protocol: RP-HPLC Method
This protocol is based on established methods for the analysis of structurally similar keto acids and is suitable for determining the purity of this compound.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
2. Reagents and Materials:
-
This compound reference standard (high purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for LC-MS compatibility)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the this compound sample, dissolve it in the mobile phase to a known concentration, and filter through a 0.45 µm syringe filter before injection.
5. Method Validation:
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Potential Impurities in this compound
Potential impurities can arise from the synthesis process or degradation. Common synthesis methods for pyruvic acid, a related compound, involve the distillation of tartaric acid, which may lead to side products.[1] For this compound, potential impurities could include:
-
Starting materials: Unreacted precursors from the synthesis process.
-
Byproducts of synthesis: Such as pyruvic acid, acetic acid, or other related organic acids.[2][3]
-
Degradation products: this compound can be hydrolyzed to acetate (B1210297) and pyruvate (B1213749).[4]
Comparison of Analytical Methods for Purity Determination
While HPLC is a powerful technique, other methods can also be employed for the purity assessment of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the nature of the impurities to be detected.
| Parameter | HPLC-UV | Gas Chromatography (GC-FID) | Enzymatic Assay | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity | Separation based on volatility | Specific enzyme-catalyzed reaction | Separation based on charge-to-size ratio |
| Specificity | High | High (with appropriate column) | Very High | High |
| Sensitivity (LOD) | Low to Moderate (ng/mL range)[5] | High (pg/mL range)[6][7] | Very High (nM range)[8] | High (sub-µM range)[2] |
| Precision (%RSD) | < 2%[9] | < 5%[6] | < 5% | < 5% |
| Analysis Time | ~10 min per sample[10] | 10-30 min per sample | 5-10 min per sample | ~5 min per sample[11] |
| Sample Preparation | Simple dissolution and filtration | Derivatization often required | Specific buffer and reagent addition | Simple dissolution and filtration |
| Instrumentation Cost | Moderate to High | Moderate to High | Low | Moderate |
| Strengths | Versatile, robust, well-established | Excellent for volatile impurities | Highly specific, rapid | Fast analysis, low sample consumption |
| Limitations | Lower sensitivity than GC or some enzymatic assays | Not suitable for non-volatile or thermally labile compounds | Specific enzyme required, may not detect all impurities | Lower loading capacity than HPLC |
Experimental Workflows and Signaling Pathways
To visualize the logical flow of the analytical processes, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for Purity Validation of this compound by HPLC.
Caption: Comparison of Analytical Methods for this compound Purity.
Conclusion
The validation of this compound purity is critical for its application in research and development. HPLC stands out as a versatile and reliable method, offering a good balance of specificity, precision, and ease of use. However, for specific needs such as the detection of volatile impurities or ultra-trace level analysis, GC and enzymatic assays, respectively, present viable alternatives. The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, available instrumentation, and the nature of the potential impurities. This guide provides the foundational information to assist researchers in making an informed decision for their specific analytical challenges.
References
- 1. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 2. Indirect determination of pyruvic acid by capillary electrophoresis with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. jppres.com [jppres.com]
- 7. mdpi.com [mdpi.com]
- 8. A sensitive fluorimetric assay for pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Acetylpyruvic Acid and Pyruvic Acid in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyruvic acid is a cornerstone of cellular metabolism, occupying a critical nexus between glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid and fatty acid metabolism.[1][2][3] Its metabolic roles are extensively documented and central to cellular energy production. Acetylpyruvic acid, a β-diketone carboxylic acid, is less studied in metabolic contexts and is primarily recognized as a chemical precursor and potential enzyme inhibitor.[4]
A critical distinction is that this compound can be hydrolyzed to yield pyruvic acid and acetic acid.[4] This positions this compound as a potential prodrug or metabolic substrate that can deliver two distinct metabolic fuels. To date, a direct, side-by-side experimental comparison of the metabolic effects of exogenously supplied this compound versus pyruvic acid is lacking in the scientific literature. This guide will therefore provide a comparison based on the well-established metabolic functions of pyruvic acid and the theoretical metabolic fate of this compound, supported by the known metabolism of its hydrolysis products.
Physicochemical Properties
A fundamental comparison begins with the distinct chemical structures and properties of these two alpha-keto acids.
| Property | Pyruvic Acid | This compound |
| Systematic Name | 2-Oxopropanoic acid | 2,4-Dioxopentanoic acid |
| Chemical Formula | C₃H₄O₃ | C₅H₆O₄ |
| Molar Mass | 88.06 g/mol | 130.09 g/mol |
| Structure | CH₃COCOOH | CH₃COCH₂COCOOH |
| Key Features | α-keto acid | β-diketone carboxylic acid |
| pKa | ~2.50 | Not well-documented |
Metabolic Pathways: An Overview
The metabolic roles of pyruvic acid are central and diverse, while the role of this compound is inferred from its breakdown products.
Pyruvic Acid: The Central Metabolic Hub
Pyruvic acid is the end-product of glycolysis and a primary substrate for cellular respiration.[5] Its fate is determined by the cell's energy status and oxygen availability.[6]
-
Aerobic Respiration: In the presence of oxygen, pyruvate (B1213749) is transported into the mitochondria and converted to acetyl-CoA by the pyruvate dehydrogenase complex. Acetyl-CoA then enters the TCA cycle for the generation of ATP.[7]
-
Anaerobic Respiration (Fermentation): In the absence of oxygen, pyruvate is converted to lactate (B86563) (in animals) or ethanol (B145695) (in yeast) to regenerate NAD+ for glycolysis to continue.[1]
-
Gluconeogenesis: Pyruvate can be converted back to glucose in the liver and kidneys.[2]
-
Anaplerosis: Pyruvate can be carboxylated to oxaloacetate to replenish TCA cycle intermediates.[1]
-
Amino Acid Synthesis: Pyruvate can be transaminated to form the amino acid alanine.[2]
References
- 1. Acetate Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetate Metabolism in Physiology, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetate Metabolism: Significance and symbolism [wisdomlib.org]
- 7. acetate conversion to acetyl-CoA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Acetylpyruvic Acid and Other β-Dicarbonyl Compounds for Researchers
For researchers, scientists, and professionals in drug development, β-dicarbonyl compounds are indispensable tools in organic synthesis and medicinal chemistry. Their unique structural motif—two carbonyl groups separated by a methylene (B1212753) carbon—confers remarkable reactivity. This guide provides an objective comparison of acetylpyruvic acid (also known as 2,4-dioxopentanoic acid) with two other widely used β-dicarbonyl compounds: acetylacetone (B45752) and ethyl acetoacetate (B1235776). The comparison is supported by experimental data and detailed protocols to assist in compound selection and experimental design.
This compound is a notable β-diketone carboxylic acid that serves as a versatile building block for synthesizing heterocyclic compounds like pyrroles and pyrazoles, which are core structures in many pharmaceuticals.[1] Its structural relatives, acetylacetone and ethyl acetoacetate, are benchmark compounds in this class, each with distinct properties and applications.
Physicochemical and Structural Properties
The fundamental physical properties and structures of these compounds are summarized below. The presence of a carboxylic acid group in this compound significantly influences its physical state and polarity compared to the classic diketone (acetylacetone) and β-ketoester (ethyl acetoacetate).
| Property | This compound | Acetylacetone | Ethyl Acetoacetate |
| IUPAC Name | 2,4-Dioxopentanoic acid[2] | Pentane-2,4-dione[3] | Ethyl 3-oxobutanoate[4] |
| CAS Number | 5699-58-1[1] | 123-54-6[3] | 141-97-9[4] |
| Molecular Formula | C₅H₆O₄[2] | C₅H₈O₂[3] | C₆H₁₀O₃[4] |
| Molar Mass ( g/mol ) | 130.10[2] | 100.12[5] | 130.14[4] |
| Appearance | Solid[1] | Colorless liquid[3][6] | Colorless liquid[4][7] |
| Melting Point (°C) | ~100[8] | -23[3][6] | -45[4] |
| Boiling Point (°C) | Decomposes | 140.4[6] | 180.8[4] |
| Density (g/mL) | Not available | 0.975 (at 25°C)[6][9] | 1.028 (at 20°C)[7] |
Acidity and Enolate Formation
A defining characteristic of β-dicarbonyl compounds is the heightened acidity of the α-hydrogens located on the methylene bridge between the two carbonyl groups. This acidity, with pKa values typically ranging from 9-13, allows for easy formation of a resonance-stabilized enolate anion, a potent nucleophile crucial for C-C bond formation.
| Compound | pKa (in H₂O) | Notes |
| This compound | Not available | The presence of two ketone groups suggests a pKa comparable to acetylacetone. |
| Acetylacetone | ~8.99[3] | The two ketone groups provide strong resonance stabilization for the conjugate base. |
| Ethyl Acetoacetate | ~10.68[4] | The ester group is less electron-withdrawing than a ketone, resulting in lower acidity. |
The generation of these stable enolates is fundamental to their utility in synthesis, particularly in alkylation reactions.
Keto-Enol Tautomerism
β-Dicarbonyl compounds exist as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium is highly dependent on the solvent. In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is favored, while polar, protic solvents disrupt this hydrogen bond, favoring the more polar keto form.
This equilibrium can be quantified using Nuclear Magnetic Resonance (NMR) spectroscopy by integrating the signals corresponding to each tautomer.
Experimental Data: Percent Enol Content in Various Solvents
| Compound | Cyclohexane (Nonpolar) | Chloroform (Polar Aprotic) | Water (Polar Protic) |
| This compound | Data not available | Data not available | Data not available |
| Acetylacetone | 92% | 82% | 15% |
| Ethyl Acetoacetate | 46% | 16% | <1%[10] |
Note: Data for acetylacetone and ethyl acetoacetate are compiled from various literature sources. The trend demonstrates the pronounced effect of solvent polarity.
Metal Chelation Properties
The enolate form of β-dicarbonyl compounds acts as an excellent bidentate ligand, readily chelating metal ions to form stable six-membered ring complexes. This property is exploited in coordination chemistry and has implications for mitigating metal-induced oxidative stress in biological systems.
Experimental studies have demonstrated the potent Fe²⁺ chelating ability of β-dicarbonyls. For instance, in one study, 2-acetylcyclopentanone (B155173) (2-ACP) and acetylacetone (AcAc) were evaluated for their ability to chelate ferrous ions.[3] While direct comparative data for this compound is scarce, its structure suggests it should also be an effective metal chelator.
| Compound | Fe²⁺ Chelation (IC₅₀ in µM) |
| 2-Acetylcyclopentanone (2-ACP) | 211 |
| Acetylacetone (AcAc) | 909 |
| EDTA (Positive Control) | 31 |
Data from a study on β-dicarbonyl enolates as neuroprotectants.[3] Lower IC₅₀ indicates stronger chelation.
Applications in Drug Development and Synthesis
The reactivity of β-dicarbonyls makes them foundational substrates for synthesizing a vast array of heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals.[11][12] Their enolates can act as nucleophiles in reactions to form heterocycles like pyrazoles, quinolines, and coumarins.[11][12]
-
This compound : Serves as a precursor for pharmaceuticals and agrochemicals and is studied as a potential inhibitor of enzymes in metabolic pathways.[1]
-
Acetylacetone & Ethyl Acetoacetate : These are workhorse reagents in organic synthesis. The acetoacetic ester synthesis, using ethyl acetoacetate, allows for the preparation of substituted methyl ketones.[7]
-
Neuroprotection : Research suggests that the 1,3-dicarbonyl structure, through its ability to form nucleophilic enolates and chelate metal ions, may offer neuroprotective effects against oxidative stress.[3]
Experimental Protocols
Protocol 1: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
This protocol outlines the method for quantifying the keto-enol tautomer ratio in a β-dicarbonyl compound using proton Nuclear Magnetic Resonance (¹H NMR).
Methodology:
-
Sample Preparation : Prepare solutions of the β-dicarbonyl compound (e.g., 0.1 M) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, D₂O).
-
NMR Acquisition : Acquire the ¹H NMR spectrum for each sample at a constant temperature (e.g., 25°C). Ensure the instrument is properly shimmed to achieve high resolution.
-
Signal Assignment : Identify the characteristic proton signals for both the keto and enol tautomers.
-
Keto form : A sharp singlet for the α-methylene protons (-CO-CH₂-CO-).
-
Enol form : A singlet for the vinyl proton (-C=CH-) and a broad singlet for the enolic hydroxyl proton (-OH). The signals for the other groups (e.g., methyl) will also appear at slightly different chemical shifts for each tautomer.[13]
-
-
Integration : Carefully integrate the area under the peaks corresponding to a specific proton type in both forms. For example, integrate the α-methylene peak of the keto form and the vinyl proton peak of the enol form.
-
Calculation : Calculate the percentage of the enol form using the following formula, adjusting for the number of protons each signal represents: % Enol = [ (Integral of Enol Peak / Protons per Signal) / ( (Integral of Enol Peak / Protons per Signal) + (Integral of Keto Peak / Protons per Signal) ) ] * 100 For acetylacetone, this simplifies to: % Enol = [ Integral(vinyl H) / ( Integral(vinyl H) + (Integral(methylene H) / 2) ) ] * 100
Protocol 2: Ferrous Ion (Fe²⁺) Chelating Assay using Ferrozine (B1204870)
This spectrophotometric assay measures a compound's ability to chelate ferrous ions, thereby preventing the formation of the colored ferrozine-Fe²⁺ complex.
Methodology:
-
Reagent Preparation :
-
Prepare a solution of the test compound (e.g., this compound) at various concentrations in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a solution of ferrous chloride (FeCl₂), for example, at 2 mM in water.
-
Prepare a solution of ferrozine, for example, at 5 mM in water.[14]
-
-
Reaction Mixture : In a microplate well or cuvette, add the following in order:
-
A specific volume of the test compound solution.
-
A specific volume of the FeCl₂ solution.
-
-
Incubation : Mix and incubate the solution for a short period (e.g., 3-5 minutes) at room temperature to allow the test compound to chelate the Fe²⁺.[3]
-
Color Development : Initiate the color-forming reaction by adding a specific volume of the ferrozine solution. Mix thoroughly and incubate for a further 10 minutes at room temperature.[14][15]
-
Measurement : Measure the absorbance of the solution at 562 nm using a spectrophotometer.[14][15] A blank (without test compound) and a positive control (e.g., EDTA) should be run in parallel.
-
Calculation : The percentage of chelating activity is calculated as: % Inhibition = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] * 100 The IC₅₀ value (concentration required to chelate 50% of the Fe²⁺) can be determined by plotting the percent inhibition against the compound concentration.
References
- 1. This compound | High-Purity Research Compound [benchchem.com]
- 2. 2,4-Dioxopentanoic Acid | C5H6O4 | CID 21919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetylacetone - Wikipedia [en.wikipedia.org]
- 4. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 5. Acetylacetone | C5H8O2 | CID 31261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acetylacetone | 123-54-6 [chemicalbook.com]
- 7. Ethyl acetoacetate [chembk.com]
- 8. 2,4-dioxopentanoic acid [stenutz.eu]
- 9. アセチルアセトン Wacker Chemie AG, ≥99.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. worldscientific.com [worldscientific.com]
- 12. emerginginvestigators.org [emerginginvestigators.org]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. The Ferrous Ion Chelating Assay of Extracts [benthamopenarchives.com]
A Comparative Guide to the Biological Activity of Acetylpyruvic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of acetylpyruvic acid and its analogs, focusing on their antimicrobial, antioxidant, and anticancer properties. Where available, direct comparative experimental data is presented to highlight the structure-activity relationships and therapeutic potential of these compounds.
Introduction to this compound and its Analogs
This compound (2,4-dioxopentanoic acid) is a β-dicarbonyl compound that serves as a versatile building block in organic synthesis. Its analogs, such as ethyl pyruvate (B1213749) and sodium pyruvate, as well as various derivatives including Schiff bases, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This guide explores the comparative efficacy of these compounds in key therapeutic areas.
Comparative Biological Activities
The biological effects of this compound and its analogs are diverse, with modifications to the parent structure leading to varied potency in antimicrobial, antioxidant, and anticancer activities.
Antimicrobial Activity
Derivatives of this compound, particularly Schiff bases, have demonstrated notable antimicrobial effects. While direct comparative studies between this compound and its analogs are limited in the available literature, numerous studies have reported the minimum inhibitory concentrations (MIC) for various derivatives against a range of bacterial and fungal strains. For instance, Schiff bases derived from the condensation of heterocyclic amines with this compound derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the azomethine group (-C=N-) in Schiff bases, which can interfere with bacterial cell wall synthesis or disrupt cell membrane integrity.
Table 1: Antimicrobial Activity of Selected this compound Derivatives (Illustrative Examples)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Schiff Base Derivative 1 | Staphylococcus aureus | 62.5 | [1] |
| Schiff Base Derivative 1 | Escherichia coli | 62.5 | [1] |
| Schiff Base Derivative 2 | Staphylococcus aureus | 8 | [2] |
| Schiff Base Derivative 2 | Methicillin-resistant S. aureus (MRSA) | 8 | [2] |
| Metal Complex of Schiff Base | Staphylococcus aureus | >32 | [3] |
Note: The data in this table is illustrative and sourced from studies on various Schiff base derivatives of compounds structurally related to this compound, as direct comparative data for this compound and its simple analogs was not available in the reviewed literature.
Antioxidant Activity
The antioxidant properties of pyruvic acid and its analogs have been quantitatively compared, revealing significant differences in their ability to scavenge reactive oxygen species (ROS). A key study provides a direct comparison of pyruvic acid (PA), ethyl pyruvate (EP), and sodium pyruvate (SP).
Table 2: Comparative Antioxidant Activity (IC50 values in mM) [4]
| Activity | Pyruvic Acid (PA) | Ethyl Pyruvate (EP) | Sodium Pyruvate (SP) |
| Superoxide (B77818) Anion Radical Scavenging | 69.2 ± 5.2 | 0.0197 ± 0.002 | - |
| Luminol (B1675438) + H₂O₂ System Inhibition | 1.71 ± 0.12 | 3.85 ± 0.21 | 22.91 ± 1.21 |
| Hydroxyl Radical-Dependent Deoxyribose Degradation Inhibition | 168.2 ± 6.2 | 116.1 ± 6.2 | 33.2 ± 0.3 |
Lower IC50 values indicate greater antioxidant activity.
These results indicate that ethyl pyruvate is a significantly more potent scavenger of superoxide anion radicals compared to pyruvic acid.[4] Conversely, pyruvic acid is more effective at inhibiting the luminol + H₂O₂ system, while sodium pyruvate shows the strongest inhibition of hydroxyl radical-dependent deoxyribose degradation.[4] This suggests that the specific analog is a key determinant of its antioxidant mechanism and potency.
Anticancer Activity
Several analogs of pyruvic acid have been investigated for their anticancer properties, with a focus on their ability to selectively target cancer cells and inhibit tumor growth. Ethyl pyruvate, in particular, has demonstrated selective cytotoxicity against certain cancer cell lines.
Table 3: Comparative Cytotoxicity of Ethyl Pyruvate (IC50 values in µM) [1]
| Cell Line | Cancer Type | Ethyl Pyruvate IC50 (µM) |
| VMM917 | Human Melanoma | Selective Cytotoxicity (10.1-fold vs. normal cells) |
| HeLa | Human Cervix Cancer | Selective Cytotoxicity (3.04-fold vs. normal cells) |
| MCF-7 | Human Breast Cancer | - |
| A549 | Human Lung Cancer | - |
| HepG2 | Human Liver Cancer | - |
| WiDr | Human Colon Cancer | - |
| BJ | Normal Human Fibroblast | - |
A lower IC50 value indicates greater cytotoxicity. The study highlighted selective cytotoxicity but did not provide specific IC50 values for all cell lines in the abstract.
Furthermore, synthetic analogs of pyruvate, such as acetyl phosphinate (AcPH) and the methyl ester of acetyl phosphonate (B1237965) (AcPMe), have been shown to be potent inhibitors of the pyruvate dehydrogenase complex (PDHC), an enzyme crucial for cancer cell metabolism.[5][6] This inhibition of PDHC can disrupt the Warburg effect, a metabolic hallmark of cancer, leading to decreased cancer cell viability.[5][6]
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 1-2 x 10⁸ CFU/mL, corresponding to a 0.5 McFarland standard) is prepared in a suitable broth, such as Cation-adjusted Mueller-Hinton Broth (CAMHB).[6] This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Test Compound: The test compound is serially diluted (typically two-fold) in the broth within a 96-well microtiter plate.[6]
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.[6] Control wells (growth control without the compound and sterility control without bacteria) are also included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[7]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Reaction Mixture: A defined volume of the DPPH solution is mixed with various concentrations of the test compound. A control containing the solvent instead of the test compound is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.
Cytotoxicity Assay: MTT Method
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for a few hours (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization of Formazan: A solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of around 570 nm.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from a dose-response curve.
Signaling Pathways and Mechanisms of Action
Inhibition of Pyruvate Dehydrogenase Complex (PDC) in Cancer Metabolism
A key mechanism underlying the anticancer activity of some pyruvic acid analogs is the inhibition of the pyruvate dehydrogenase complex (PDC).[5][6] PDC is a critical enzyme that links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA.[7][8] In many cancer cells, which exhibit the Warburg effect (a reliance on glycolysis even in the presence of oxygen), the activity of PDC is often suppressed by pyruvate dehydrogenase kinases (PDKs).[7][9]
Certain this compound analogs can act as competitive inhibitors of PDC, thereby disrupting the metabolic reprogramming of cancer cells and leading to decreased proliferation and viability.[5][6]
Inhibition of the Pyruvate Dehydrogenase Complex (PDC) by this compound analogs.
Modulation of PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[10][11][12][13][14] While direct evidence linking this compound or its simple analogs to the modulation of this pathway is still emerging, the metabolic effects of these compounds can indirectly influence PI3K/Akt/mTOR signaling. By altering cellular energy status through the inhibition of key metabolic enzymes like PDC, this compound analogs may impact the activity of upstream regulators of the PI3K/Akt/mTOR pathway, such as AMPK. Further research is needed to fully elucidate the interplay between this compound analogs and this critical cancer-related signaling cascade.
Potential indirect modulation of the PI3K/Akt/mTOR pathway by this compound analogs.
Conclusion
This compound and its analogs represent a promising class of compounds with a broad spectrum of biological activities. The available data highlights the significant impact of structural modifications on their antimicrobial, antioxidant, and anticancer efficacy. In particular, ethyl pyruvate shows strong antioxidant potential, and various derivatives exhibit notable antimicrobial and cytotoxic effects. The inhibition of key metabolic enzymes like the pyruvate dehydrogenase complex presents a compelling mechanism for the anticancer activity of these compounds. Further research, especially direct comparative studies, is warranted to fully elucidate the therapeutic potential of this compound and its analogs and to optimize their structures for enhanced biological activity and selectivity.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Antimicrobial and antibiofilm activities of Cu(II) Schiff base complexes against methicillin-susceptible and resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. escholarship.org [escholarship.org]
- 5. Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyruvate dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 9. On-target inhibition of tumor fermentative glycolysis as visualized by hyperpolarized pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Data of Acetylpyruvic Acid and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for acetylpyruvic acid and its structurally related keto acid alternatives: pyruvic acid, α-ketoglutaric acid, and oxaloacetic acid. Due to the limited availability of public experimental spectroscopic data for this compound, this guide focuses on providing a detailed comparison of these key alternatives, which are frequently encountered in metabolic research and drug development. The information presented here is intended to serve as a valuable resource for compound identification, structural elucidation, and comparative analysis.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for pyruvic acid, α-ketoglutaric acid, and oxaloacetic acid. This data has been compiled from various public databases and literature sources.
¹H NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. The ¹H NMR data provides information about the chemical environment of hydrogen atoms in a molecule.
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Pyruvic Acid | 2.46 | s | CH₃ |
| 11.8 (broad) | s | COOH | |
| α-Ketoglutaric Acid | 3.02 | t | -CH₂-C(=O)COOH |
| 2.45 | t | -CH₂-CH₂- | |
| 11.5 (broad) | s | COOH | |
| Oxaloacetic Acid | 3.64 | s | -CH₂- |
| 12.5 (broad) | s | COOH |
¹³C NMR Spectral Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Compound | Chemical Shift (δ) ppm | Assignment |
| Pyruvic Acid | 207.76 | C=O (ketone) |
| 172.97 | C=O (acid) | |
| 29.20 | CH₃ | |
| α-Ketoglutaric Acid | 177.6 | C=O (acid at C1) |
| 173.8 | C=O (acid at C5) | |
| 199.5 | C=O (ketone) | |
| 34.2 | CH₂ (at C4) | |
| 28.9 | CH₂ (at C3) | |
| Oxaloacetic Acid | 196.5 | C=O (ketone) |
| 173.5 | C=O (acid) | |
| 168.0 | C=O (acid) | |
| 45.5 | CH₂ |
IR Spectral Data
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is particularly useful for identifying functional groups.
| Compound | Absorption (cm⁻¹) | Functional Group |
| Pyruvic Acid | 3500-2500 (broad) | O-H (carboxylic acid) |
| 1740-1720 | C=O (ketone) | |
| 1720-1700 | C=O (carboxylic acid) | |
| α-Ketoglutaric Acid | 3500-2500 (broad) | O-H (carboxylic acid) |
| 1730-1710 | C=O (ketone) | |
| 1710-1690 | C=O (carboxylic acid) | |
| Oxaloacetic Acid | 3500-2500 (broad) | O-H (carboxylic acid) |
| 1750-1730 | C=O (ketone) | |
| 1720-1700 | C=O (carboxylic acid) |
Mass Spectrometry Data
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Pyruvic Acid | 88.02 | 43 (CH₃CO⁺), 45 (COOH⁺) |
| α-Ketoglutaric Acid | 146.02 | 129 (M-OH)⁺, 101 (M-COOH)⁺, 83, 55 |
| Oxaloacetic Acid | 132.01 | 88 (M-CO₂)⁺, 44 (CO₂⁺) |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the keto acid in 0.5-1.0 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.
-
Instrument Setup:
-
Use a standard 5 mm NMR tube.
-
Tune and shim the spectrometer to the appropriate nucleus (¹H or ¹³C).
-
Set the acquisition parameters, including the number of scans, relaxation delay, and pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
-
Data Acquisition: Acquire the free induction decay (FID) signal.
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using a reference signal (e.g., TMS at 0 ppm or the residual solvent peak).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).
-
-
Instrument Setup:
-
Place the prepared sample in the IR spectrometer's sample holder.
-
Acquire a background spectrum of the empty sample holder (or the pure solvent).
-
-
Data Acquisition: Scan the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or water). The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Common techniques for keto acids include:
-
Electrospray Ionization (ESI): Suitable for polar and thermally labile molecules. Typically run in negative ion mode for acidic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of the keto acid to increase its volatility (e.g., by esterification or silylation).
-
-
Mass Analysis: The ions are separated in the mass analyzer based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum shows the relative abundance of ions as a function of their m/z. The molecular ion peak provides the molecular weight, and the fragmentation pattern can be used for structural elucidation.
Workflow for Spectroscopic Data Comparison
The following diagram illustrates a general workflow for the comparison of spectroscopic data for different chemical compounds.
Caption: Workflow for Spectroscopic Data Comparison.
Conclusion
This guide provides a foundational comparison of the spectroscopic data for key keto acids relevant to metabolic research. While experimental data for this compound remains elusive in public domains, the detailed analysis of pyruvic acid, α-ketoglutaric acid, and oxaloacetic acid offers a robust framework for researchers. The provided experimental protocols and the workflow diagram serve as practical tools for laboratories engaged in the analysis of these and other related compounds. As more data becomes available, this guide can be expanded to include a direct comparison with this compound.
A Comparative Guide to the Synthesis of Acetylpyruvic Acid: Reaction Yields and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Acetylpyruvic acid, a versatile β-diketone carboxylic acid, serves as a crucial building block in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This guide provides a comparative analysis of the reported reaction yields for various synthetic routes to this compound and its common precursor, ethyl acetylpyruvate, supported by detailed experimental protocols.
Comparison of this compound Synthesis Reaction Yields
The synthesis of this compound has evolved over the past century, with significant improvements in reaction yields. Early methods were often plagued by low efficiency and inconsistent results. Modern adaptations, particularly those involving Claisen condensation, have demonstrated considerably higher yields for the ester precursor, which can then be hydrolyzed to the desired acid. Below is a summary of the quantitative data from key literature sources.
| Method | Reactants | Product | Yield (%) | Reference |
| Modified Claisen Condensation | Acetone (B3395972), Diethyl oxalate (B1200264) | Ethyl acetylpyruvate | 92-95% | CN102976942A |
| Claisen Condensation | Ethyl oxalate, Acetone | Ethyl acetylpyruvate | 61-66% | Organic Syntheses |
| Modified Krebs and Johnson Method | Ethyl Acetate (B1210297), Ethyl Oxalate | This compound | 70-75% | Gortner & Gortner (1949) |
| Reaction with Ketene | Pyruvic Acid, Ketene | Aceto-pyruvic anhydride | Yield not reported | US2135709A |
| Original Claisen Condensation | Not specified | This compound | "Irregular results" | Mumm and Bergell (1912) |
| Early Biochemical Synthesis | Not specified | Acetopyruvic Acid | Not specified | Krebs and Johnson (1937) |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and further optimization.
High-Yield Synthesis of Ethyl Acetylpyruvate via Microwave-Assisted Claisen Condensation
This method, adapted from Chinese patent CN102976942A, offers a rapid and high-yield route to the ethyl ester of this compound.
Experimental Protocol:
-
To a reaction vessel, add sodium methoxide.
-
Under microwave irradiation and at a controlled temperature of -5 to 5°C, a mixture of acetone and diethyl oxalate is reacted.
-
Upon completion of the reaction, the resulting liquid is subjected to a post-treatment workup to isolate the ethyl acetylpyruvate.
-
The crude product is purified by column chromatography.
This microwave-assisted approach significantly reduces reaction time and improves the yield to an impressive 92-95%.
Classical Claisen Condensation for Ethyl Acetylpyruvate
This procedure is a well-established method for the synthesis of ethyl acetylpyruvate, as documented in Organic Syntheses.
Experimental Protocol:
-
Sodium ethoxide is prepared in situ or used as a pre-prepared solution.
-
A mixture of ethyl oxalate and acetone is added to the sodium ethoxide suspension.
-
The reaction proceeds to form the sodium salt of ethyl acetylpyruvate.
-
The salt is then hydrolyzed with acid to yield the final product.
-
Purification is achieved through distillation under reduced pressure.
This classical method provides a reliable, albeit slightly lower, yield of 61-66%.
Direct Synthesis of this compound (Gortner & Gortner, 1949)
This procedure is an improvement upon the earlier method described by Krebs and Johnson and allows for the direct synthesis of the free acid.
Experimental Protocol:
-
Sodium is dissolved in absolute ethanol (B145695) to prepare sodium ethoxide.
-
A mixture of ethyl acetate and ethyl oxalate is added to the sodium ethoxide solution.
-
The reaction mixture is refluxed, leading to the formation of the disodium (B8443419) salt of this compound.
-
The salt is filtered and then dissolved in ice water.
-
Acidification with concentrated hydrochloric acid precipitates the free this compound.
-
The product is collected by filtration, washed with cold water, and dried.
This method provides a respectable yield of 70-75% for the direct synthesis of this compound.
Reaction Pathways and Workflows
To visualize the synthetic strategies, the following diagrams illustrate the key reaction pathways.
Conclusion
The synthesis of this compound can be approached through various methodologies, with modern techniques offering significantly improved yields compared to historical methods. For the synthesis of the precursor, ethyl acetylpyruvate, microwave-assisted Claisen condensation provides the highest reported yield (92-95%). For the direct synthesis of this compound, the modified Claisen condensation detailed by Gortner and Gortner offers a reliable method with a good yield of 70-75%. The choice of synthetic route will depend on the desired final product (ester or free acid), available equipment, and desired yield. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific needs.
A Comparative Guide to Acetylpyruvic Acid and Other Keto Acids in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of acetylpyruvic acid and other key keto acids used in biochemical assays. While direct comparative studies across a range of assays are limited, this document synthesizes available data on their individual characteristics, performance in specific enzymatic reactions, and the methodologies employed for their analysis.
Introduction to Keto Acids in Biochemical Research
Keto acids are organic compounds containing both a carboxylic acid and a ketone functional group. They are pivotal intermediates in a multitude of metabolic pathways, including the Krebs cycle and amino acid metabolism. Their unique chemical properties make them valuable substrates and inhibitors for studying enzyme kinetics, metabolic fluxes, and for screening potential drug candidates. This guide focuses on this compound and compares its known biochemical roles with those of other well-characterized keto acids such as pyruvic acid, α-ketoglutarate, and branched-chain keto acids (BCKAs).
This compound: A β-Diketone Carboxylic Acid
This compound (2,4-dioxopentanoic acid) is a β-diketone, distinguishing it structurally from the more common α-keto acids. Its primary role in biochemical research has been as a substrate for the enzyme acetylpyruvate (B1236944) hydrolase and as a potential analog or inhibitor in pathways involving pyruvate (B1213749) and acetyl-CoA.
Biochemical Role and Assays
The most well-characterized biochemical assay involving this compound is the measurement of acetylpyruvate hydrolase activity. This enzyme catalyzes the hydrolysis of this compound to pyruvate and acetate.
Enzymatic Reaction of Acetylpyruvate Hydrolase
So far, research indicates a high substrate specificity of acetylpyruvate hydrolase for this compound, with limited information on its activity with other keto acids.
Alpha-Keto Acids in Central Metabolism
Alpha-keto acids, such as pyruvic acid and α-ketoglutarate, are central players in glycolysis and the citric acid cycle. Their enzymatic conversions are cornerstone reactions in cellular energy production.
Pyruvic Acid
Pyruvic acid is the simplest α-keto acid and a product of glycolysis. It serves as a critical link between several major metabolic pathways.
Key Enzymatic Reactions and Assays:
-
Pyruvate Dehydrogenase Complex (PDC): Catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA. This multi-enzyme complex is a crucial entry point into the citric acid cycle.
-
Lactate (B86563) Dehydrogenase (LDH): Reversibly converts pyruvate to lactate. Assay kits are commercially available for measuring LDH activity, often through a coupled reaction monitoring NADH consumption.
-
Pyruvate Kinase: Catalyzes the final step of glycolysis, converting phosphoenolpyruvate (B93156) to pyruvate.
Pyruvate Dehydrogenase Complex Reaction
α-Ketoglutarate
α-Ketoglutarate is a key intermediate in the citric acid cycle and a central molecule in nitrogen metabolism.
Key Enzymatic Reactions and Assays:
-
α-Ketoglutarate Dehydrogenase Complex (KGDHC): Catalyzes the conversion of α-ketoglutarate to succinyl-CoA.
-
Transaminases (Aminotransferases): Utilize α-ketoglutarate as an amino group acceptor in the metabolism of amino acids.
Branched-Chain Keto Acids (BCKAs)
BCKAs, including α-ketoisocaproate, α-keto-β-methylvalerate, and α-ketoisovalerate, are derived from the catabolism of branched-chain amino acids (BCAAs). Dysregulation of BCKA metabolism is associated with metabolic disorders like Maple Syrup Urine Disease.
Key Enzymatic Reaction and Assays:
-
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): Catalyzes the irreversible oxidative decarboxylation of BCKAs. Assays for BCKAs often involve derivatization followed by HPLC or mass spectrometry for quantification.
Comparative Performance and Substrate Specificity
For instance, studies on the substrate specificity of the E. coli pyruvate dehydrogenase complex have shown that it can utilize α-ketobutyrate, albeit with a much higher Km than pyruvate, while other α-keto acids with longer chains are poor inhibitors. The complex is strongly inhibited by pyruvate analogs with electronegative substitutions on the methyl group, such as fluoropyruvate. There is no available data on the interaction of this compound with this complex.
Similarly, lactate dehydrogenase exhibits high specificity for pyruvate.
The following table summarizes kinetic data for key enzymes with their primary keto acid substrates.
| Enzyme | Keto Acid Substrate | Organism/Tissue | Km (mM) | Reference(s) |
| Pyruvate Dehydrogenase Complex | Pyruvate | Pig Heart | 0.015 | |
| Pyruvate Dehydrogenase Complex | α-Ketobutyrate | E. coli | 3 | |
| α-Ketoglutarate Dehydrogenase Complex | α-Ketoglutarate | Pig Heart | 0.220 |
Experimental Protocols
General Workflow for a Kinetic Enzyme Assay
The following diagram illustrates a general workflow for determining enzyme kinetics with a keto acid substrate.
Safety Operating Guide
Navigating the Safe Disposal of Acetylpyruvic Acid in a Laboratory Setting
The proper disposal of acetylpyruvic acid (also known as 2,4-dioxopentanoic acid) is critical for ensuring laboratory safety and environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS) in readily available databases, a cautious approach, grounded in general principles of hazardous waste management, is essential. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on its chemical structure—a β-diketone carboxylic acid—it should be treated as a potentially corrosive and reactive compound.
Essential PPE includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A laboratory coat.
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Disposal Protocol
Given the lack of specific disposal instructions for this compound, it must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) program.[1] Direct disposal down the drain or in regular trash is strictly prohibited.[1]
-
Waste Identification and Classification :
-
Treat this compound as a hazardous chemical waste. Based on its acidic nature, it falls under the category of corrosive waste.
-
It should not be mixed with other waste streams to avoid potentially violent reactions.[2] Specifically, keep it segregated from bases, strong oxidizing agents, and reducing agents.
-
-
Containerization :
-
Use a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and be in good condition, with a secure, screw-on cap to prevent leaks.[2][3]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[2]
-
-
Waste Accumulation and Storage :
-
Arranging for Disposal :
-
Spill Management :
-
In case of a spill, absorb the material with an inert absorbent such as sand or diatomaceous earth.
-
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container for disposal.
-
Do not flush spills down the drain.
-
Quantitative Data and Handling Parameters
While specific quantitative data for this compound is not available, the following table summarizes general guidelines for handling acidic and ketone-containing laboratory waste.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste (Corrosive) | Assumed to be corrosive due to the carboxylic acid functional group. |
| pH Range for Neutralization (General) | 6.0 - 9.0 | For acidic waste streams that are permissible to be neutralized for drain disposal, this is a common target range. Note: On-site neutralization of this compound is not recommended without specific institutional approval and a validated protocol.[4][5] |
| Incompatible Materials | Bases, Strong Oxidizing Agents, Reducing Agents | To prevent violent chemical reactions, gas evolution, or heat generation. |
| Recommended Container Type | High-Density Polyethylene (HDPE) or other compatible plastic | To ensure chemical compatibility and prevent container degradation. |
Experimental Protocols: On-Site Neutralization (For Reference Only)
Disclaimer : The following protocol is a general procedure for neutralizing simple acidic waste and is provided for informational purposes only. It is not recommended for this compound without prior risk assessment and explicit approval from your institution's EHS department.
-
Dilution : In a large beaker within a fume hood, prepare a large volume of cold water. Slowly and carefully add the small quantity of acidic waste to the water with constant stirring. Never add water to acid. A common guideline is a 1:10 ratio of acid to water.[4]
-
Neutralization : While continuing to stir, slowly add a weak base, such as sodium bicarbonate or a 5-10% sodium carbonate solution, in small increments.[4]
-
Monitoring : Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue adding the base until the pH is within the neutral range (typically 6.0-8.0).[4] Be aware that this reaction can generate gas and heat; proceed slowly to maintain control.[4]
-
Disposal of Neutralized Solution : If and only if the original substance is free of other hazards (like heavy metals) and local regulations permit, the neutralized solution may be flushed down the sanitary sewer with a large volume of water (at least 20 parts water).[5][6]
Visualizing the Disposal Workflow
The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. vumc.org [vumc.org]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Acetone Hazards - Safe Handling and Disposal Practices [safetyiq.com]
- 4. benchchem.com [benchchem.com]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Acetylpyruvic acid
Essential Safety and Handling Guide for Acetylpyruvic Acid
This compound, also known as 2,4-dioxopentanoic acid, is a dicarbonyl carboxylic acid used in organic synthesis and biochemical research.[1] Due to its chemical nature, it is crucial to handle this compound with appropriate safety precautions to minimize risks to personnel and the environment.
Hazard Identification and Personal Protective Equipment
Based on the data for the related compound pyruvic acid, this compound should be treated as a corrosive substance that can cause severe skin burns and eye damage.[2][3] It may also be a combustible liquid.[2][3] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting chemical safety goggles.[3] A face shield should also be worn where splashing is a risk. | To protect against severe eye irritation and potential permanent damage from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, neoprene, or Viton®). | To prevent skin contact, which can lead to severe burns and irritation.[2] |
| Skin and Body Protection | A chemical-resistant laboratory coat or apron.[3] Closed-toe shoes are mandatory. | To protect against skin contact and chemical spills. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To prevent irritation of the respiratory tract. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to ensure safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[2]
-
Materials: Have all necessary equipment and reagents, including spill cleanup materials, prepared before starting the experiment.
2. Handling Procedure:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Table 1 before handling the chemical.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashes and the generation of aerosols.
-
Reactions: When setting up reactions, ensure that the apparatus is securely clamped and that any potential for pressure buildup is mitigated.
-
Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames, as the substance may be combustible.[2][3]
3. Storage:
-
Container: Store this compound in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[2]
-
Segregation: Store separately from flammable and combustible materials.
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
2. Neutralization (for small spills and residues):
-
Small amounts of acidic waste can be neutralized.
-
Slowly add a weak base, such as sodium bicarbonate, to the acidic waste with constant stirring.
-
Monitor the pH to ensure it is between 6 and 8 before disposal down the drain with copious amounts of water, in accordance with local regulations.
3. Bulk Disposal:
-
For larger quantities of waste, consult your institution's environmental health and safety (EHS) office for guidance on hazardous waste disposal procedures.
-
The waste may need to be collected by a licensed hazardous waste disposal company.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
1. Spills:
-
Small Spills: For a small spill, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand. Place the absorbed material into a sealed container for disposal.
-
Large Spills: For a large spill, evacuate the area and contact the institutional EHS or emergency response team.
2. Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Visual Guide: this compound Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: A flowchart outlining the safe handling, storage, and disposal workflow for this compound, including emergency procedures.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
